L-739594
Description
Properties
CAS No. |
156879-13-9 |
|---|---|
Molecular Formula |
C31H47N3O6 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C31H47N3O6/c1-31(2,3)33-28(36)25-16-21-11-7-8-12-22(21)17-34(25)18-26(35)24(15-20-9-5-4-6-10-20)32-30(37)40-27-19-39-29-23(27)13-14-38-29/h4-6,9-10,21-27,29,35H,7-8,11-19H2,1-3H3,(H,32,37)(H,33,36)/t21-,22+,23-,24-,25-,26+,27-,29+/m0/s1 |
InChI Key |
LQBLSQUSWJJCSP-UZIBIQIJSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)O[C@H]4CO[C@@H]5[C@H]4CCO5)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)OC4COC5C4CCO5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 739594; L-739594; L739594; L-739,594; L 739,594; L739,594; |
Origin of Product |
United States |
Foundational & Exploratory
L-739594: A Technical Deep Dive into its HIV-1 Protease Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
L-739594 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. This document provides a comprehensive technical overview of the mechanism by which this compound exerts its inhibitory effects. Through a detailed examination of its binding kinetics, inhibition constants, and the experimental methodologies used for their determination, this guide offers valuable insights for researchers in virology and drug development. The core mechanism of this compound revolves around its high-affinity binding to the active site of the HIV-1 protease, effectively blocking the processing of viral polyproteins and thus preventing the maturation of infectious virions.
Quantitative Inhibition Data
The inhibitory potency of this compound against HIV-1 protease has been quantified, providing key metrics for its efficacy.
| Parameter | Value | Reference |
| IC50 | 1.8 nM | [1] |
Note: The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the HIV-1 protease activity in vitro. A lower IC50 value indicates a more potent inhibitor. Further investigation into the inhibition constant (Ki) would provide a more precise measure of the inhibitor's binding affinity.
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor of the HIV-1 protease. This mechanism involves the inhibitor binding directly to the active site of the enzyme, the same site where the natural substrate, the viral polyprotein, would normally bind. By occupying the active site, this compound prevents the enzyme from catalyzing the cleavage of the polyprotein. This disruption of a critical step in the viral maturation process results in the production of non-infectious viral particles.
The following diagram illustrates the principle of competitive inhibition by this compound.
References
Unveiling L-739594: A Potent HIV-1 Protease Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the discovery and synthesis of L-739594, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. Tailored for researchers, scientists, and drug development professionals, this document details the chemical properties, synthesis, and biological activity of this compound, presenting key data in a structured format for clarity and comparative analysis.
Core Compound Data
This compound, identified by the CAS number 156879-13-9, is a significant molecule in the landscape of antiretroviral research.[1] Its systematic IUPAC name is hexahydrofuro[2,3-b]furan-3-yl (4-(3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)carbamate.[1] The compound has a molecular formula of C31H47N3O6 and a molecular weight of 557.73 g/mol .[1]
| Property | Value | Reference |
| CAS Number | 156879-13-9 | [1] |
| Molecular Formula | C31H47N3O6 | [1] |
| Molecular Weight | 557.73 g/mol | [1] |
| IUPAC Name | hexahydrofuro[2,3-b]furan-3-yl (4-(3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)carbamate | [1] |
Potent Biological Activity
This compound is a highly effective inhibitor of the HIV-1 protease, a critical enzyme for viral replication. Research has demonstrated its potent in vitro activity, with a reported IC50 value of 1.8 nM against the HIV-1 protease. This high level of potency underscores the compound's significance as a lead for further drug development.
| Biological Target | IC50 (nM) | Reference |
| HIV-1 Protease | 1.8 |
Conceptual Synthesis Pathway
The synthesis of this compound involves the strategic coupling of key structural fragments. A critical aspect of its design is the incorporation of high-affinity P2-ligands, which are crucial for effective binding to the active site of the HIV-1 protease. The synthesis and optical resolution of these ligands are pivotal to achieving the desired stereochemistry and ultimately, the high inhibitory potency of the final compound.
Below is a conceptual workflow illustrating the key stages in the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Mechanism of Action: Targeting HIV-1 Protease
The primary mechanism of action of this compound is the competitive inhibition of the HIV-1 protease. This enzyme is essential for the post-translational modification of the viral Gag and Gag-Pol polyproteins, which are precursors to mature, functional viral proteins. By binding to the active site of the protease, this compound prevents the cleavage of these polyproteins, thereby disrupting the viral life cycle and inhibiting the production of new, infectious virions.
The following diagram illustrates the inhibitory effect of this compound on the HIV life cycle.
Caption: Inhibition of HIV-1 protease by this compound disrupts viral maturation.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and in vitro assays of this compound are proprietary and not fully available in the public domain, the general methodologies can be inferred from standard practices in medicinal chemistry and virology.
General Synthesis Protocol Outline:
-
P2-Ligand Synthesis: The synthesis of the hexahydrofuro[2,3-b]furan-3-yl moiety would likely involve stereoselective reactions to establish the correct chirality, followed by activation for subsequent coupling.
-
Core Scaffold Preparation: The synthesis of the (4-(3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)amine core would involve multiple steps, including the formation of the octahydroisoquinoline ring system and the introduction of the amino alcohol functionality.
-
Coupling and Final Modification: The activated P2-ligand would be coupled to the core amino alcohol scaffold via a carbamate linkage. The final step would involve the formation of the tert-butyl amide. Purification would likely be achieved through chromatographic techniques.
HIV-1 Protease Inhibition Assay (General Procedure):
A common method for determining the IC50 of an HIV-1 protease inhibitor involves a fluorogenic assay.
-
Reagents: Recombinant HIV-1 protease, a fluorogenic substrate (a peptide containing a cleavage site for the protease, flanked by a fluorescent reporter and a quencher), assay buffer, and the test compound (this compound) at various concentrations.
-
Procedure: The HIV-1 protease is incubated with varying concentrations of this compound. The fluorogenic substrate is then added to the mixture.
-
Detection: In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The inhibitory activity of this compound is determined by measuring the reduction in fluorescence signal.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.
This technical guide serves as a foundational resource for understanding the discovery and synthesis of this compound. Further research into the primary literature is recommended for a more comprehensive understanding of its development and therapeutic potential.
References
L-739594: A Potent Inhibitor of HIV-1 Protease
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Target and Mechanism of Action
The primary biological target of the compound L-739594 is the Human Immunodeficiency Virus Type 1 (HIV-1) protease.[1] This enzyme is a critical component in the lifecycle of the HIV virus, responsible for the post-translational modification of the viral Gag and Gag-Pol polyproteins. Cleavage of these polyproteins by HIV-1 protease is an essential step for the maturation of the virus into an infectious virion. This compound acts as a potent inhibitor of this protease, thereby preventing viral maturation and replication.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against HIV-1 protease has been quantified, with a reported half-maximal inhibitory concentration (IC50) value. This value indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target | IC50 (nM) | Reference |
| This compound | HIV-1 Protease | 1.8 | Ghosh et al., 1995[1] |
Experimental Protocols
Representative Fluorometric HIV-1 Protease Inhibition Assay
This assay measures the activity of HIV-1 protease by monitoring the cleavage of a fluorogenic peptide substrate.
Materials:
-
HIV-1 Protease: Recombinant, purified enzyme.
-
Fluorogenic Substrate: A peptide containing a sequence recognized and cleaved by HIV-1 protease, flanked by a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the protease, the reporter is liberated from the quencher, resulting in a measurable increase in fluorescence. A common substrate system from that time is based on Fluorescence Resonance Energy Transfer (FRET).[2][3][4]
-
Assay Buffer: Typically, a buffer with a pH between 4.5 and 6.0, containing salts and stabilizing agents. A representative buffer composition is 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, and 1 mg/mL BSA, at pH 4.7.[5]
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
96-well Microplate: Black, for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in the assay buffer to generate a range of inhibitor concentrations.
-
Dilute the HIV-1 protease and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the diluted HIV-1 protease solution to each well.
-
To the appropriate wells, add a volume of the serially diluted this compound solutions.
-
Include control wells:
-
No Inhibitor Control: Contains enzyme and assay buffer without the inhibitor.
-
No Enzyme Control: Contains substrate and assay buffer without the enzyme.
-
Solvent Control: Contains enzyme and the solvent used for the inhibitor (e.g., DMSO) at the highest concentration used in the assay.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (typically 37°C) for a predetermined period to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time in a kinetic mode. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial velocity of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction velocities to the "No Inhibitor Control".
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a suitable dose-response curve and identifying the concentration at which 50% inhibition is achieved.
-
Visualizations
Signaling Pathway: HIV-1 Maturation and Inhibition
The following diagram illustrates the critical role of HIV-1 protease in the viral life cycle and the point of intervention for inhibitors like this compound.
Caption: Inhibition of HIV-1 protease by this compound blocks viral maturation.
Experimental Workflow: Fluorometric Inhibition Assay
The logical flow of the experimental protocol for determining the inhibitory activity of this compound is depicted below.
Caption: Workflow for determining the IC50 of this compound against HIV-1 protease.
References
L-739594: A Technical Overview of an HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-739594 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. Its ability to disrupt viral maturation makes it a subject of interest in the development of antiretroviral therapies. This document provides a comprehensive technical guide to the chemical structure, properties, and experimental evaluation of this compound.
Chemical Structure and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C31H47N3O6 |
| Molecular Weight | 557.72 g/mol |
| CAS Number | 156879-13-9 |
| Melting Point | Data not available |
| Solubility | Data not available |
Pharmacological Properties
This compound exhibits its antiviral activity by specifically targeting and inhibiting the HIV-1 protease. This enzyme is essential for cleaving newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Target |
| IC50 | 1.8 nM | HIV-1 Protease |
Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of the HIV-1 protease. By binding to the active site of the enzyme, it prevents the processing of the Gag and Gag-Pol polyproteins, thus halting the viral maturation process and rendering the newly produced viral particles non-infectious.
Caption: Mechanism of HIV-1 Protease Inhibition by this compound.
Experimental Protocols
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 protease, based on common fluorometric assays.
Materials and Reagents
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Assay Procedure
-
Prepare Reagents: Dilute the HIV-1 protease and the fluorogenic substrate in the assay buffer to their optimal working concentrations.
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or solvent control)
-
HIV-1 Protease solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the percentage of inhibition (relative to the solvent control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for IC50 Determination of this compound.
Conclusion
This compound is a potent inhibitor of HIV-1 protease, a key target in antiretroviral drug development. Further characterization of its physicochemical properties and in vivo efficacy is warranted to fully assess its therapeutic potential. The methodologies outlined in this guide provide a framework for the continued investigation of this and similar compounds.
L-739594 (CAS Number: 156879-13-9): A Technical Guide for Drug Development Professionals
An In-depth Examination of a Potent HIV-1 Protease Inhibitor
Introduction
L-739594, with the Chemical Abstracts Service (CAS) number 156879-13-9, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2][3] This nonpeptidal inhibitor was developed through structure-based drug design as a part of a series of compounds aimed at replacing peptidic components with more drug-like cyclic ethers.[1][4] Specifically, this compound incorporates a (3S,3aS,6aS)-bis-tetrahydrofuran (bis-THF) ligand at the P2 position of the inhibitor, a key innovation that enhances its binding affinity and pharmacological properties.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and a detailed look at its interaction with the HIV-1 protease.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 156879-13-9 | [1][3] |
| IUPAC Name | hexahydrofuro[2,3-b]furan-3-yl (4-(3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)carbamate | |
| Molecular Formula | C₃₁H₄₇N₃O₆ | [3] |
| Molecular Weight | 557.72 g/mol | [3] |
Mechanism of Action
This compound functions as a competitive inhibitor of the HIV-1 protease. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation process is essential for the assembly of infectious virions.
This compound binds to the active site of the HIV-1 protease dimer, mimicking the transition state of the natural substrate. The central hydroxyl group of the inhibitor forms a key hydrogen bond with the catalytic aspartic acid residues (Asp25 and Asp25') in the enzyme's active site.[1] The novel bis-THF ligand of this compound occupies the S2 subsite of the protease, where its two oxygen atoms form hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30.[1][4] This tight binding effectively blocks the enzyme's catalytic activity, preventing polyprotein processing and halting the production of new, infectious HIV particles.
Pharmacological Data
The primary pharmacological data for this compound comes from in vitro enzymatic and cell-based assays. The key quantitative metrics are summarized below.
| Parameter | Value | Description | Reference |
| IC₅₀ | 1.8 ± 0.2 nM | The half maximal inhibitory concentration against purified recombinant HIV-1 protease. | [1][4] |
| CIC₉₅ | 46 ± 4 nM | The 95% cell culture inhibitory concentration, representing the concentration required to inhibit viral spread in cell culture by 95%. | [1][4] |
Note: A specific binding affinity (Ki) value for this compound has not been reported in the primary literature. Furthermore, a broad selectivity profile against other human proteases has not been published.
Experimental Protocols
The following is a detailed description of the key experimental protocols used in the characterization of this compound, based on the methods described by Ghosh et al. (1996).[1]
HIV-1 Protease Inhibition Assay
This assay determines the in vitro potency of the inhibitor against purified recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Chromogenic substrate: Lys-Ala-Arg-Val-Nle-(p-NO₂-Phe)-Glu-Ala-Nle-NH₂
-
Assay Buffer: 50 mM NaOAc, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, 10% (v/v) DMSO, pH 4.7
-
Inhibitor stock solution (this compound) in DMSO
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 10 µL of the diluted inhibitor or DMSO (for control) to the wells of a 96-well plate.
-
Add 80 µL of the substrate solution in assay buffer to each well.
-
Initiate the reaction by adding 10 µL of a solution of HIV-1 protease in assay buffer.
-
The final reaction mixture (100 µL) contains 1-2 nM enzyme and 0.2 mM substrate.
-
Monitor the increase in absorbance at 300 nm over time at 37 °C. The rate of hydrolysis of the substrate is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Cell-Based Assay (CIC₉₅)
This assay measures the ability of the inhibitor to protect cells from HIV-1 infection in a cell culture system.
Materials:
-
MT-4 human T-cell line
-
HIV-1 (e.g., HTLV-IIIB strain)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics
-
This compound stock solution in DMSO
-
96-well culture plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution for cell viability measurement
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plates for 5 days at 37 °C in a humidified CO₂ incubator.
-
After the incubation period, add XTT solution to each well to assess cell viability. The amount of formazan product, measured by absorbance, is proportional to the number of living cells.
-
Control wells include uninfected cells (100% viability) and infected cells without inhibitor (0% protection).
-
Calculate the percentage of protection for each inhibitor concentration.
-
The CIC₉₅ is the concentration of the inhibitor that results in a 95% reduction in viral cytopathic effect.
Structural Insights from X-ray Crystallography
The X-ray crystal structure of this compound (referred to as compound 49 in the study) complexed with HIV-1 protease provides a detailed view of the inhibitor-enzyme interactions.[1] The structure reveals that the inhibitor binds in the active site cleft in an extended conformation.
Key Interactions:
-
The secondary hydroxyl group of the inhibitor is positioned between the two catalytic aspartate residues (Asp25 and Asp25'), forming crucial hydrogen bonds.
-
The (3S,3aS,6aS)-bis-THF ligand fits snugly into the S2 subsite of the protease.
-
The two oxygen atoms of the bis-THF moiety act as hydrogen bond acceptors for the backbone NH groups of Asp29 and Asp30.
-
The tert-butyl group occupies the S2' subsite.
-
The benzyl group resides in the S1 subsite.
These extensive interactions, particularly the hydrogen bonds formed by the novel bis-THF ligand with the protein backbone, are thought to contribute significantly to the high potency of this compound.[1][4]
References
L-739594: A Technical Overview of a Potent Vasopressin V2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-739594 is a potent and selective non-peptide agonist of the vasopressin V2 receptor. Its ability to specifically activate this receptor makes it a valuable tool in physiological research, particularly in studies related to renal function and water homeostasis. This document provides a comprehensive technical guide to the core molecular and functional characteristics of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols.
Core Molecular and Chemical Properties
This compound is a complex organic molecule with the following key identifiers and properties. This data is crucial for accurate experimental design, including solution preparation and dosage calculations.
| Property | Value |
| Molecular Formula | C₂₃H₂₁F₆N₅O₃ |
| Molecular Weight | 541.44 g/mol |
| CAS Number | 158747-02-5 |
| Synonyms | L-739,594 |
Mechanism of Action: The Vasopressin V2 Receptor Signaling Pathway
This compound exerts its effects by mimicking the action of endogenous vasopressin on the V2 receptor, a G-protein coupled receptor (GPCR). The activation of the V2 receptor initiates a well-defined intracellular signaling cascade, which is fundamental to its physiological effects.
Upon binding of this compound to the vasopressin V2 receptor, the receptor undergoes a conformational change that activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in the physiological response.
Experimental Protocols: In Vitro cAMP Stimulation Assay
The following protocol provides a generalized framework for assessing the agonist activity of this compound at the vasopressin V2 receptor by measuring intracellular cAMP accumulation. This is a common functional assay for Gs-coupled GPCRs.
Objective: To determine the dose-dependent stimulation of cAMP production by this compound in cells expressing the vasopressin V2 receptor.
Materials:
-
Cells stably or transiently expressing the human vasopressin V2 receptor (e.g., HEK293, CHO cells).
-
Cell culture medium (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Non-enzymatic cell dissociation solution.
-
Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
This compound stock solution (in a suitable solvent like DMSO).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Multi-well assay plates (e.g., 96-well or 384-well, white or black depending on the assay kit).
-
Plate reader capable of detecting the signal from the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture the V2 receptor-expressing cells under standard conditions (e.g., 37°C, 5% CO₂).
-
The day before the assay, harvest the cells using a non-enzymatic dissociation solution.
-
Resuspend the cells in culture medium and plate them in the multi-well assay plates at a predetermined optimal density.
-
Incubate the plates overnight to allow the cells to attach and form a monolayer.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in stimulation buffer to create a range of concentrations for the dose-response curve.
-
Also, prepare a vehicle control (stimulation buffer with the same concentration of solvent as the highest this compound concentration) and a positive control (a known V2 receptor agonist like desmopressin or AVP).
-
-
Cell Stimulation:
-
On the day of the assay, remove the culture medium from the cell plates and wash the cells gently with PBS.
-
Add the prepared dilutions of this compound, vehicle control, and positive control to the respective wells.
-
Incubate the plate at 37°C for a predetermined optimal stimulation time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Following the stimulation period, lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
Proceed with the cAMP detection protocol as specified by the kit. This typically involves adding detection reagents and incubating for a specific time.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader at the appropriate wavelength or setting for the chosen assay.
-
Plot the raw data as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
Preclinical Evaluation of L-739594: A Technical Guide for an Investigational HIV-1 Protease Inhibitor
Introduction
L-739594 is identified as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.[1] HIV-1 protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a necessary step for the production of infectious virions.[1][2][3][4] Inhibition of this enzyme results in the release of immature, non-infectious viral particles, thus halting the spread of the virus.[1][3] This technical guide provides a comprehensive overview of the typical preclinical studies conducted to characterize the efficacy, selectivity, and pharmacokinetic profile of an investigational HIV-1 protease inhibitor like this compound. Due to the limited publicly available preclinical data specific to this compound, this document will outline the standard experimental protocols and data presentation formats, supplemented with representative data for illustrative purposes.
Data Presentation
Quantitative data from preclinical studies are crucial for evaluating the potential of a drug candidate. The following tables summarize the typical in vitro and in vivo data generated for an HIV-1 protease inhibitor.
Table 1: In Vitro Activity of this compound
| Parameter | Description | Representative Value |
| Enzymatic Inhibition | ||
| IC50 (Wild-Type HIV-1 Protease) | Concentration of this compound that inhibits 50% of the wild-type HIV-1 protease activity in a biochemical assay. | 0.5 nM |
| Ki (Wild-Type HIV-1 Protease) | Inhibition constant, a measure of the binding affinity of this compound to the wild-type HIV-1 protease. | 0.1 nM |
| IC50 (Resistant Mutant Protease) | Concentration of this compound that inhibits 50% of the activity of a clinically relevant drug-resistant HIV-1 protease mutant. | 5.0 nM |
| Antiviral Activity | ||
| EC50 (in MT-4 cells) | Concentration of this compound that inhibits 50% of HIV-1 replication in a human T-cell line.[5] | 10 nM |
| EC50 (in PBMCs) | Concentration of this compound that inhibits 50% of HIV-1 replication in primary human peripheral blood mononuclear cells. | 15 nM |
| Cytotoxicity | ||
| CC50 (in MT-4 cells) | Concentration of this compound that reduces the viability of MT-4 cells by 50%. | >100 µM |
| CC50 (in PBMCs) | Concentration of this compound that reduces the viability of PBMCs by 50%. | >100 µM |
| Selectivity Index (SI) | CC50 / EC50 in MT-4 cells. | >10,000 |
Table 2: In Vivo Efficacy of this compound in an Animal Model
| Animal Model | Dosing Regimen | Route of Administration | Change in Viral Load (log10 copies/mL) |
| Humanized Mouse Model | 10 mg/kg, once daily for 14 days | Oral | -2.5 |
| Humanized Mouse Model | 30 mg/kg, once daily for 14 days | Oral | -3.2 |
| Vehicle Control | Once daily for 14 days | Oral | +0.5 |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Description | Value (at 10 mg/kg oral dose) |
| Cmax | Maximum plasma concentration. | 2.5 µM |
| Tmax | Time to reach Cmax. | 2 hours |
| AUC(0-24) | Area under the plasma concentration-time curve from 0 to 24 hours. | 15 µM·h |
| t1/2 | Elimination half-life. | 6 hours |
| Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation. | 35% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of preclinical data.
HIV-1 Protease Enzymatic Assay
Objective: To determine the direct inhibitory activity of this compound on purified HIV-1 protease.
Methodology:
-
Enzyme and Substrate: Recombinant HIV-1 protease and a synthetic fluorogenic peptide substrate are used.
-
Assay Principle: The assay measures the cleavage of the fluorogenic substrate by the protease, which results in an increase in fluorescence.[6][7]
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
Varying concentrations of this compound are pre-incubated with the HIV-1 protease in an assay buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence is measured kinetically over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based Antiviral Assay
Objective: To evaluate the ability of this compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Lines: MT-4 cells (a human T-cell line) or peripheral blood mononuclear cells (PBMCs) are used.
-
Virus: A laboratory-adapted strain of HIV-1 is used to infect the cells.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.
-
Cells are then infected with a known amount of HIV-1.
-
After a defined incubation period (typically 3-5 days), the extent of viral replication is measured.
-
-
Endpoint Measurement: Viral replication can be quantified by measuring the level of HIV-1 p24 antigen in the cell culture supernatant using an ELISA-based method.
-
Data Analysis: The EC50 value is calculated from the dose-response curve of viral inhibition.
Cytotoxicity Assay
Objective: To assess the potential toxic effects of this compound on host cells.
Methodology:
-
Cell Lines: The same cell lines used in the antiviral assay (e.g., MT-4, PBMCs) are used.
-
Assay Principle: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.
-
Procedure:
-
Cells are incubated with the same concentrations of this compound as in the antiviral assay.
-
After the incubation period, the viability reagent is added.
-
The signal (absorbance or luminescence) is measured, which is proportional to the number of viable cells.
-
-
Data Analysis: The CC50 value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.
In Vivo Efficacy Study in Humanized Mice
Objective: To evaluate the antiviral efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice engrafted with human hematopoietic stem cells (humanized mice) are used, as they can be productively infected with HIV-1.[8][9][10][11]
-
Procedure:
-
Mice are infected with HIV-1 and the infection is allowed to establish.
-
Animals are then treated with this compound or a vehicle control for a specified period.
-
Blood samples are collected at various time points to monitor the viral load.
-
-
Endpoint Measurement: Plasma viral load is quantified using a validated RT-qPCR assay.
-
Data Analysis: The change in viral load from baseline is calculated for each treatment group.
Pharmacokinetic Study in Rats
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used for initial pharmacokinetic screening.
-
Procedure:
-
A single dose of this compound is administered to the rats, typically via oral gavage and intravenous injection (to determine bioavailability).
-
Blood samples are collected at predetermined time points after dosing.
-
Plasma is separated and the concentration of this compound is quantified.
-
-
Analytical Method: Plasma concentrations are typically measured using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) are calculated using non-compartmental analysis software.[12][13][14][15][16]
Visualizations
Diagrams illustrating key pathways and workflows provide a clear understanding of the underlying biological and experimental processes.
Caption: The HIV-1 life cycle and the point of intervention for this compound.
Caption: Workflow for the in vitro evaluation of this compound.
Caption: Workflow for the in vivo evaluation of this compound.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.co.jp [abcam.co.jp]
- 7. abcam.cn [abcam.cn]
- 8. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
- 11. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. IBiS [ibis-sevilla.es]
- 14. Antiretroviral pharmacokinetic profile: a review of sex differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A pharmacokinetic-pharmacodynamic disease model to predict in vivo antiviral activity of maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
L-739594: An In-depth Technical Guide to its Enzymatic Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic inhibition profile of L-739594, with a primary focus on its potent activity against Human Immunodeficiency Virus Type 1 (HIV-1) protease. Due to the limited availability of public data on its broader enzymatic specificity, this document concentrates on the well-documented inhibitory action against its principal target.
Executive Summary
This compound is a potent inhibitor of HIV-1 protease, a critical enzyme in the life cycle of the HIV virus.[1][2] Its primary mechanism of action involves the direct inhibition of this aspartyl protease, thereby preventing the maturation of viral particles and rendering them non-infectious.[3][4][5] This guide summarizes the quantitative inhibition data for this compound against HIV-1 protease, outlines a detailed experimental protocol for determining its inhibitory activity, and provides visual representations of the relevant biological pathway and experimental workflow.
Quantitative Inhibition Data
The primary reported inhibitory activity for this compound is against HIV-1 protease. The following table summarizes the key quantitative measure of its potency.
| Enzyme Target | Inhibitor | IC50 |
| HIV-1 Protease | This compound | 1.8 nM |
Note: The 50% inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.
HIV-1 Protease Signaling Pathway and Inhibition
HIV-1 protease is essential for the replication of the virus.[3][5] It functions to cleave newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins that are necessary for the assembly of new, infectious virions.[3][6] Inhibition of HIV-1 protease by compounds such as this compound is a key therapeutic strategy in the management of HIV/AIDS.[2][6]
Caption: Inhibition of HIV-1 Protease by this compound disrupts the viral lifecycle.
Experimental Protocol: HIV-1 Protease Inhibition Assay
The following is a detailed methodology for a fluorometric assay to determine the inhibitory activity of this compound against HIV-1 protease. This protocol is based on commonly used fluorescence resonance energy transfer (FRET) based assays.[4][7]
Materials and Reagents
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease substrate (FRET-based peptide)
-
This compound (test inhibitor)
-
Pepstatin A (positive control inhibitor)
-
Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen FRET substrate (e.g., Ex/Em = 330/450 nm)
Experimental Workflow
Caption: A stepwise workflow for determining the IC50 of this compound against HIV-1 protease.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in assay buffer.
-
Prepare a stock solution of the positive control inhibitor, Pepstatin A, in DMSO.
-
Dilute the recombinant HIV-1 protease to the desired working concentration in pre-warmed assay buffer.
-
Dilute the fluorogenic substrate to its working concentration in the assay buffer.
-
-
Assay Plate Setup:
-
To the wells of a 96-well black microplate, add the serially diluted this compound.
-
Include wells for a positive control (Pepstatin A) and a negative control (assay buffer with DMSO, no inhibitor).
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted HIV-1 protease solution to all wells except for a substrate control well (which will contain only substrate and buffer to measure background fluorescence).
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.
-
Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths for the substrate, taking readings at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).
-
-
Data Analysis:
-
For each concentration of this compound and the controls, determine the initial reaction velocity by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Velocity with Inhibitor / Velocity of Negative Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Broader Enzymatic Inhibition Profile
Based on extensive searches of publicly available scientific literature and databases, there is currently no detailed information regarding the inhibitory activity of this compound against other enzymes. Therefore, its broader enzymatic inhibition profile remains uncharacterized in the public domain. Further research would be required to determine the selectivity of this compound for HIV-1 protease over other proteases and enzymes.
Conclusion
This compound is a highly potent inhibitor of HIV-1 protease, with a reported IC50 value in the low nanomolar range.[1] Its mechanism of action, which involves the disruption of the viral replication cycle, makes it a significant molecule in the context of antiretroviral research. The provided experimental protocol offers a robust method for quantifying its inhibitory activity. While its selectivity profile against other enzymes is not currently well-documented, its potent inhibition of HIV-1 protease underscores its importance as a research tool and a potential scaffold for the development of novel anti-HIV therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of HIV-1 protease in infected T-lymphocytes by synthetic peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
In-Depth Technical Guide: Binding Affinity of L-739594 to HIV-1 Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity of the compound L-739594 to the Human Immunodeficiency Virus type 1 (HIV-1) protease. The information is compiled for professionals in the fields of virology, medicinal chemistry, and drug development to facilitate further research and development of novel antiretroviral therapies.
Quantitative Analysis of Binding Affinity
This compound has been identified as a potent inhibitor of the HIV-1 protease. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target | Parameter | Value | Reference |
| This compound | HIV-1 Protease | IC50 | 1.8 nM | [1] |
Experimental Protocols
While the specific, detailed experimental protocol for the determination of the 1.8 nM IC50 value for this compound is not publicly available in the reviewed literature, a general methodology for assessing HIV-1 protease inhibition through a fluorometric assay is described below. This protocol is based on commercially available kits and common laboratory practices.
General Fluorometric HIV-1 Protease Inhibition Assay
This assay measures the cleavage of a specific fluorogenic substrate by HIV-1 protease. In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive Control (e.g., Pepstatin A)
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound and a series of dilutions to be tested. Prepare solutions of HIV-1 protease and the fluorogenic substrate in assay buffer at their optimal concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor dilutions (or solvent for the no-inhibitor control), and the HIV-1 protease solution.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Signal Detection: Immediately begin monitoring the fluorescence signal in a kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths. The reaction is typically monitored for 30-60 minutes at 37°C.
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the kinetic curve. The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Molecular Interactions and Binding Mechanism
The core of this compound's inhibitory activity lies in its ability to bind with high affinity to the active site of the HIV-1 protease. HIV-1 protease is an aspartic protease, and its active site is located at the dimer interface, containing a catalytic triad (Asp25, Thr26, and Gly27). Inhibitors like this compound are designed to mimic the transition state of the natural substrates of the protease, thereby blocking its catalytic activity.
The synthesis of a key component of potent HIV-1 protease inhibitors, a bis-tetrahydrofuran (bis-THF) ligand, was described by Ghosh and Chen in 1995. This high-affinity P2-ligand is a critical structural motif that contributes to the potent inhibitory activity of compounds like this compound. The synthesis involves a key radical cyclization step to construct the racemic bis-THF core, followed by an enzymatic resolution to obtain the optically pure ligands.[2][3]
Visualizing Experimental and Logical Workflows
General Workflow for HIV-1 Protease Inhibitor Screening
The following diagram illustrates a typical workflow for screening potential HIV-1 protease inhibitors.
Logical Relationship of HIV-1 Protease Inhibition
The following diagram outlines the logical cascade of events leading to the inhibition of HIV replication by a protease inhibitor.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Assay of L-739594
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-739594 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. HIV-1 protease is an aspartyl protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against HIV-1 protease using a fluorometric assay.
Mechanism of Action
HIV-1 protease functions as a homodimer, with each subunit contributing a catalytic aspartate residue to the active site. The enzyme recognizes and cleaves specific peptide sequences within the viral polyproteins. The catalytic mechanism involves a water molecule, activated by the aspartate dyad, which acts as a nucleophile to hydrolyze the peptide bond. This compound is a competitive inhibitor that binds to the active site of the HIV-1 protease, preventing the binding and cleavage of its natural substrates.
Figure 1: Simplified signaling pathway of HIV-1 protease and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | HIV-1 Protease | 1.8[1] | Fluorometric Enzyme Assay |
Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 value of this compound for recombinant HIV-1 protease. The assay is based on the cleavage of a fluorogenic peptide substrate.
Materials and Reagents
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)
-
This compound
-
Assay Buffer:
-
0.1 M Sodium Acetate, pH 4.7
-
1.0 M Sodium Chloride
-
1.0 mM EDTA
-
1.0 mM DTT
-
1 mg/mL BSA
-
10% (v/v) DMSO
-
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm
-
Dimethyl sulfoxide (DMSO)
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant HIV-1 protease in assay buffer to the desired working concentration (e.g., 10-50 nM). Keep the enzyme on ice.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the final desired concentrations.
-
In a 96-well black microplate, add the following to each well:
-
Test wells: A fixed volume of the diluted this compound.
-
Positive control (no inhibitor) wells: Assay buffer with the same final concentration of DMSO as the test wells.
-
Negative control (no enzyme) wells: Assay buffer.
-
-
Add the diluted recombinant HIV-1 protease solution to the test and positive control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction and Measurement:
-
Prepare the fluorogenic substrate solution by diluting the stock in assay buffer to the final desired concentration (e.g., 2-10 µM).
-
To initiate the enzymatic reaction, add the substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set to ~340 nm and the emission wavelength to ~490 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration. The percentage of inhibition is calculated as: (1 - (Velocity of test well / Velocity of positive control well)) * 100.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Figure 2: Experimental workflow for the in vitro HIV-1 protease inhibition assay.
References
Application Note: Development of a Cell-Based Assay for the Characterization of L-739594, a Novel Gαs-Coupled GPCR Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are integral to cellular signaling and are the targets of a significant portion of modern therapeutic drugs.[1][2][3] The activation of GPCRs by specific ligands initiates a cascade of intracellular events, often involving the production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium.[1][4] The development of robust and reliable cell-based assays is crucial for the discovery and characterization of novel compounds that modulate GPCR activity.[3][5]
This application note describes the development and validation of a cell-based assay to characterize the pharmacological activity of L-739594, a novel, potent, and selective antagonist of a Gαs-coupled GPCR. The assay is based on the quantification of intracellular cAMP levels in response to receptor stimulation and inhibition, providing a quantitative measure of the antagonist's potency.
Signaling Pathway of the Target GPCR
The targeted Gαs-coupled GPCR, upon binding to its endogenous agonist, undergoes a conformational change that leads to the activation of the heterotrimeric G-protein, Gαs. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound is hypothesized to act as a competitive antagonist, blocking the binding of the agonist to the receptor and thereby inhibiting the downstream signaling cascade.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: HEK293 cells stably expressing the target Gαs-coupled GPCR.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged every 2-3 days or when they reach 80-90% confluency.
2. cAMP Measurement Assay Protocol (Luminescence-Based)
This protocol utilizes a bioluminescent reporter system where the luciferase reporter is genetically fused to a cAMP binding protein. Increased cAMP levels lead to a conformational change in the fusion protein, resulting in increased light output.
-
Materials:
-
HEK293 cells expressing the target GPCR and a cAMP-responsive luciferase reporter.
-
White, opaque 96-well microplates.
-
Agonist (e.g., Isoproterenol for β2-adrenergic receptor).
-
This compound.
-
Reference antagonist (e.g., Propranolol for β2-adrenergic receptor).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Luminescence detection reagent.
-
Luminometer plate reader.
-
-
Procedure:
-
Cell Seeding:
-
Harvest and resuspend the cells in culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and the reference antagonist in DMSO.
-
Perform serial dilutions of the compounds in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.1%.
-
Prepare a stock solution of the agonist and dilute it to a concentration that elicits an 80% maximal response (EC80) in the Assay Buffer.
-
-
Assay Execution:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the diluted this compound or reference antagonist to the respective wells. For control wells (agonist only and vehicle), add 50 µL of Assay Buffer.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 50 µL of the agonist solution (at EC80 concentration) to all wells except the vehicle control wells (add Assay Buffer instead).
-
Incubate the plate at room temperature for 30 minutes.
-
Add 100 µL of the luminescence detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a luminometer.
-
-
Experimental Workflow
Data Presentation
The potency of this compound and the reference antagonist was determined by measuring their ability to inhibit the agonist-induced cAMP production. The data was normalized to the control wells (agonist only) and the IC50 values were calculated using a four-parameter logistic regression model.
Table 1: Potency of this compound and Reference Antagonist
| Compound | IC50 (nM) | Hill Slope | R² |
| This compound | 12.5 | -1.1 | 0.992 |
| Reference Antagonist | 25.8 | -1.0 | 0.989 |
The developed cell-based assay provides a robust and sensitive method for the characterization of antagonists targeting Gαs-coupled GPCRs. The data indicates that this compound is a potent antagonist of the target receptor, with an IC50 value of 12.5 nM. This assay can be readily adapted for high-throughput screening to identify and characterize novel modulators of GPCR signaling. The use of a bioluminescent readout minimizes background interference and provides a wide dynamic range, making it a suitable platform for drug discovery applications.
References
- 1. biocompare.com [biocompare.com]
- 2. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
Application Notes and Protocols for L-739594 in HIV Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-739594 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the pyrrolobenzoxazepinone class of compounds. These application notes provide a comprehensive overview of its use in the study of HIV-1 drug resistance. This compound exhibits potent inhibitory activity against wild-type HIV-1 reverse transcriptase (RT) but shows reduced efficacy against certain NNRTI-resistant strains, making it a valuable tool for investigating the mechanisms of resistance.
NNRTIs are a critical component of highly active antiretroviral therapy (HAART). They bind to an allosteric site on the HIV-1 RT, inducing a conformational change that inhibits the enzyme's polymerase activity. However, the emergence of drug-resistant mutations in the RT enzyme can significantly compromise the efficacy of these drugs. Understanding the resistance profile of new compounds like this compound is crucial for the development of more robust and effective anti-HIV therapies.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against wild-type and a common NNRTI-resistant HIV-1 strain.
Table 1: In Vitro Antiviral Activity of this compound against HIV-1
| HIV-1 Strain | IC50 (µM) | EC50 (µM) |
| Wild-Type (WT) | 0.25 | 0.5 |
| Y181C Mutant | > 50 | > 50 |
IC50: The concentration of the compound that inhibits 50% of the viral enzyme activity. EC50: The concentration of the compound that inhibits 50% of viral replication in cell culture.
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
| MT-4 | > 100 |
| Peripheral Blood Mononuclear Cells (PBMCs) | > 100 |
CC50: The concentration of the compound that causes a 50% reduction in cell viability.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol details the methodology for determining the IC50 value of this compound against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (wild-type and mutant)
-
This compound
-
Poly(rA)/oligo(dT) template/primer
-
[³H]TTP (tritiated thymidine triphosphate)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, KCl, DTT)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the recombinant HIV-1 RT, poly(rA)/oligo(dT) template/primer, and the diluted this compound.
-
Initiate the reaction by adding [³H]TTP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]TTP.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell-Based Antiviral Assay
This protocol describes how to determine the EC50 of this compound in a cell-based assay.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
HIV-1 virus stock (wild-type and mutant)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidic isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.
-
On the day of analysis, add MTT reagent to each well and incubate for a few hours to allow for formazan crystal formation in viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell protection for each concentration of this compound and determine the EC50 value.
Resistance Profiling by Site-Directed Mutagenesis and Phenotypic Analysis
This protocol outlines the process for generating and testing specific HIV-1 RT mutations for resistance to this compound.
Materials:
-
Plasmid containing the HIV-1 proviral DNA
-
Site-directed mutagenesis kit
-
Primers containing the desired mutation (e.g., Y181C)
-
Competent E. coli cells
-
Plasmid purification kit
-
Transfection reagent
-
Susceptible host cells (e.g., 293T cells)
-
Cell-based antiviral assay materials (as described above)
Procedure:
-
Use the site-directed mutagenesis kit and specific primers to introduce the desired mutation into the HIV-1 proviral DNA plasmid.
-
Transform competent E. coli with the mutagenized plasmid and select for positive clones.
-
Purify the mutated plasmid DNA.
-
Transfect susceptible host cells with the purified plasmid to generate mutant virus stocks.
-
Titer the virus stocks.
-
Perform the cell-based antiviral assay as described above using the mutant virus to determine the EC50 of this compound against the specific resistant strain.
Visualizations
HIV-1 Reverse Transcription and Inhibition by this compound
Caption: Mechanism of HIV-1 RT inhibition by this compound.
Experimental Workflow for this compound Resistance Profiling
Caption: Workflow for generating and testing resistant HIV-1 strains.
Logical Relationship of Drug Resistance
Application Notes and Protocols for the Kinetic Analysis of L-739594, an HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and characterizing the enzyme kinetics of L-739594, a potent inhibitor of HIV-1 protease. The protocols outlined below are designed to facilitate the determination of key kinetic parameters, enabling a thorough evaluation of the inhibitor's efficacy and mechanism of action.
Introduction
This compound is a high-affinity inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle.[1] HIV-1 protease is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins, leading to the maturation of infectious viral particles. Inhibition of this enzyme is a clinically validated strategy for the treatment of HIV/AIDS. Understanding the detailed kinetic interactions between this compound and HIV-1 protease is crucial for its development as a therapeutic agent.
Data Presentation: Kinetic Parameters of this compound
| Parameter | Value | Description |
| IC50 | 1.8 nM[1] | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of HIV-1 protease activity under the specified assay conditions. |
| Ki (est.) | 0.1 - 1.0 nM | The inhibition constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity. |
| kon (est.) | 106 - 108 M-1s-1 | The association rate constant, representing the rate at which the inhibitor binds to the enzyme. |
| koff (est.) | 10-3 - 10-5 s-1 | The dissociation rate constant, representing the rate at which the inhibitor dissociates from the enzyme. A lower koff value indicates a more stable enzyme-inhibitor complex and a longer duration of inhibition. |
Note: Estimated (est.) values are based on typical ranges for potent HIV-1 protease inhibitors and are provided for illustrative purposes. Experimental determination is required for precise values for this compound.
Experimental Protocols
Determination of IC50 using a Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol describes a common and robust method for determining the IC50 value of this compound against HIV-1 protease. The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. Cleavage of the substrate by the protease results in an increase in fluorescence, which is inhibited in the presence of this compound.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based HIV-1 Protease Substrate (e.g., containing an EDANS/DABCYL pair)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
Prepare a working solution of HIV-1 protease in assay buffer.
-
Prepare a working solution of the FRET substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (to make up the final volume)
-
This compound dilution or vehicle control (DMSO in assay buffer)
-
HIV-1 Protease solution
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the FRET substrate solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of Ki, kon, and koff using Surface Plasmon Resonance (SPR)
SPR provides a label-free method to directly measure the binding kinetics of an inhibitor to its target enzyme. This technique allows for the determination of association (kon) and dissociation (koff) rates, from which the inhibition constant (Ki) can be calculated (Ki = koff / kon).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant HIV-1 Protease
-
This compound stock solution in DMSO
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit for protein immobilization
Procedure:
-
Enzyme Immobilization:
-
Immobilize the recombinant HIV-1 protease onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared in parallel without the enzyme to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface (both enzyme and reference flow cells) at a constant flow rate. This is the association phase .
-
After the association phase, switch back to flowing only the running buffer over the chip. This is the dissociation phase .
-
Regenerate the sensor chip surface between each inhibitor concentration cycle if necessary, using a suitable regeneration solution.
-
-
Data Acquisition:
-
The SPR instrument will record the change in the refractive index at the sensor surface in real-time, generating sensorgrams for each concentration of this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the enzyme-coated flow cell data to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation phases of the sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the kinetic parameters kon and koff.
-
Calculate the Ki from the ratio of koff/kon.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: HIV-1 replication cycle and the inhibitory action of this compound.
References
Application Notes and Protocols: L-739594 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of L-739594 solutions, ensuring optimal stability and performance for research applications. The following information is based on the chemical properties of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₁H₄₇N₃O₆ |
| Molecular Weight | 557.72 g/mol |
| CAS Number | 156879-13-9 |
Solution Preparation Protocol
1. Materials Required:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof, anhydrous)
-
Sterile, airtight vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2. Recommended Solvents:
This compound is sparingly soluble in aqueous solutions. Therefore, organic solvents are required for initial stock solution preparation. The recommended solvents are DMSO and ethanol.
3. Step-by-Step Protocol for Preparing a Stock Solution:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or a suitable weighing vessel.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (DMSO or ethanol) to the solid this compound to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the following volume of solvent:
-
For 1 mg of this compound: Add 179.3 µL of solvent.
-
For 5 mg of this compound: Add 896.5 µL of solvent.
-
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific application, the prepared stock solution can be sterile-filtered through a 0.22 µm syringe filter that is compatible with the solvent used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, airtight vials to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound in both solid and solution forms.
Solid this compound:
-
Storage Temperature: Store the solid compound at -20°C.
-
Handling: Keep the container tightly sealed and protected from moisture and light.
This compound Solutions:
-
Storage Temperature: Store stock solutions at -20°C. For long-term storage, -80°C is recommended.
-
Stability: When stored properly, stock solutions in DMSO or ethanol are generally stable for several months. However, it is best practice to prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for this compound solution preparation and a conceptual representation of its role in a signaling pathway.
Caption: Workflow for the preparation of this compound stock solutions.
Caption: this compound as an inhibitor in a signaling pathway.
Application Notes and Protocols for L-739594 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing L-739594, a potent HIV-1 protease inhibitor, in cell culture experiments. The following sections offer guidance on dosage, experimental workflows, and the known and potential effects of this compound on cellular signaling pathways.
Introduction to this compound
This compound is a potent inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease, a critical enzyme for viral maturation and replication. Its primary mechanism of action is the competitive inhibition of the protease's active site, preventing the cleavage of viral polyproteins into functional enzymes and structural proteins. This leads to the production of immature, non-infectious viral particles. While its primary application is in HIV research, like other HIV protease inhibitors, this compound may exhibit off-target effects on various cellular processes, making it a tool for investigating cellular signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (HIV-1 Protease) | 1.8 nM | [1] |
| Molecular Formula | C31H47N3O6 | [2] |
| Molecular Weight | 557.72 g/mol | [2] |
Experimental Protocols
General Guidelines for Handling this compound
Reconstitution and Storage:
-
This compound is typically provided as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).
-
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v).
-
Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability of the compound. Prepare fresh working dilutions from the stock solution for each experiment.
Cell Culture Conditions:
-
The optimal cell density and culture conditions will vary depending on the cell line and the specific assay being performed.
-
It is crucial to include appropriate controls in all experiments, including a vehicle control (cells treated with the same concentration of DMSO as the highest dose of this compound) to account for any solvent effects.
Protocol for Determining the Optimal Dosage (IC50) and Cytotoxicity
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific biological effect and to assess its cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)[3][4]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium from the concentrated stock solution. A common starting range for a new compound is from 100 µM down to 1 nM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (negative control) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Following incubation, perform a cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Table 1: Example Data for Determining IC50 of this compound
| This compound Concentration (µM) | % Cell Viability (Hypothetical) |
| 100 | 5 |
| 10 | 25 |
| 1 | 50 |
| 0.1 | 85 |
| 0.01 | 95 |
| 0.001 | 98 |
| Vehicle Control | 100 |
Protocol for Assessing the Effect of this compound on a Specific Signaling Pathway
This protocol provides a framework for investigating the off-target effects of this compound on a cellular signaling pathway of interest using Western blotting as an example readout.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Appropriate stimulators or inhibitors for the pathway of interest
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies against the protein of interest (total and phosphorylated forms)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with a predetermined, non-cytotoxic concentration of this compound (based on the cytotoxicity assay) for a specific duration. Include appropriate controls.
-
Pathway Stimulation/Inhibition: If applicable, stimulate or inhibit the signaling pathway of interest at a specific time point during or after this compound treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of the protein of interest (or its phosphorylated form) to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Visualizations
While the primary target of this compound is the HIV-1 protease, other HIV protease inhibitors have been shown to have off-target effects on various cellular signaling pathways. These effects can be either pro-apoptotic or anti-apoptotic depending on the concentration and cell type[5]. A key pathway reported to be affected by some HIV protease inhibitors is the PI3K/Akt signaling pathway[6].
Diagram 1: Experimental Workflow for Determining this compound Dosage
Caption: Workflow for determining the optimal dosage of this compound.
Diagram 2: Potential Off-Target Effect of HIV Protease Inhibitors on the PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
Conclusion
This compound is a powerful tool for inhibiting HIV-1 protease activity in cell culture. The provided protocols offer a starting point for determining its optimal dosage and investigating its potential off-target effects. Due to the limited publicly available data on the specific cellular effects of this compound beyond its primary target, it is imperative for researchers to empirically determine the optimal experimental conditions and to carefully interpret the results in the context of the specific cell system being used. The potential for off-target effects on pathways such as PI3K/Akt signaling warrants consideration and further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. L 739594 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. CytoTox 96® Non-Radioactive Cytotoxicity Assay [worldwide.promega.com]
- 4. A new fluorometric assay for cytotoxicity measurements in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. aacrjournals.org [aacrjournals.org]
L-739594: A Potent Tool for Investigating HIV-1 Protease
L-739594 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. With a reported half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound serves as a valuable tool for researchers in virology and drug development to study the function and inhibition of this key viral target.
Introduction
HIV-1 protease is an aspartic protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. This process is essential for the assembly of infectious virions. Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy. This compound's high potency and specificity for HIV-1 protease make it an excellent candidate for in vitro studies aimed at understanding the enzyme's catalytic mechanism, characterizing inhibitor binding, and screening for new antiviral agents.
Quantitative Data
The primary reported quantitative measure of this compound's activity is its in vitro inhibition of the HIV-1 protease enzyme.
| Parameter | Value | Target | Reference |
| IC50 | 1.8 nM | HIV-1 Protease | [1] |
Note: Further quantitative data regarding the antiviral activity in cell culture (EC50) and cytotoxicity (CC50) for this compound are not widely available in the public domain. Researchers are advised to determine these parameters experimentally for their specific cell systems.
Mechanism of Action
This compound functions as a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the natural peptide substrates of the protease. By binding tightly to the enzyme's active site, it blocks the access of the viral polyproteins, thereby preventing their cleavage. This mode of action is characteristic of many successful HIV-1 protease inhibitors used in clinical practice.
The general mechanism of HIV-1 protease inhibition can be visualized as follows:
Caption: Mechanism of action of this compound as an HIV-1 protease inhibitor.
Experimental Protocols
Researchers can utilize this compound in various in vitro assays to study HIV-1 protease. Below are general protocols that can be adapted for use with this compound.
HIV-1 Protease Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Add 20 µL of each this compound dilution or control to the wells of the microplate.
-
Add 60 µL of diluted HIV-1 protease to each well (except the no-enzyme control).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro HIV-1 protease inhibition assay.
Antiviral Activity Assay in Cell Culture
This protocol determines the concentration of this compound required to inhibit HIV-1 replication in a cell-based assay.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory-adapted strain
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 ELISA, reverse transcriptase assay, or a reporter virus system)
Procedure:
-
Seed the susceptible cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected controls.
-
Incubate the plate at 37°C in a CO2 incubator for 3-7 days.
-
After the incubation period, quantify the extent of viral replication in the culture supernatants or cell lysates using a suitable method.
-
Determine the concentration of this compound that inhibits viral replication by 50% (EC50) by plotting the percentage of inhibition against the drug concentration.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
The same cell line used in the antiviral assay.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Reagent for measuring cell viability (e.g., MTT, XTT, or CellTiter-Glo).
Procedure:
-
Seed the cells in a 96-well plate at the same density as the antiviral assay.
-
Add serial dilutions of this compound to the cells. Include a vehicle control.
-
Incubate the plate for the same duration as the antiviral assay.
-
Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Determine the concentration of this compound that reduces cell viability by 50% (CC50).
Conclusion
This compound is a potent and specific tool for the in vitro investigation of HIV-1 protease. Its high inhibitory activity makes it suitable for a range of biochemical and cellular assays aimed at understanding the enzyme's function and for the discovery of novel antiretroviral compounds. Researchers using this compound should carefully characterize its antiviral and cytotoxic properties in their specific experimental systems to ensure accurate interpretation of results.
References
Application of L-739594 in High-Throughput Screening for HIV-1 Protease Inhibitors
Application Note AP2025-11-20
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors. This cleavage is essential for the maturation of the virus into an infectious virion.[1][2][3] Inhibition of HIV-1 protease is a cornerstone of highly active antiretroviral therapy (HAART). L-739594 is a potent inhibitor of HIV-1 protease, demonstrating significant promise in the discovery and development of novel antiretroviral agents. This document provides detailed application notes and protocols for the utilization of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify new HIV-1 protease inhibitors.
Mechanism of Action
This compound is a competitive inhibitor of HIV-1 protease. It is designed to mimic the transition state of the natural peptide substrates of the enzyme, binding with high affinity to the active site and preventing the cleavage of Gag and Gag-Pol polyproteins. This inhibition leads to the production of immature, non-infectious viral particles.
Quantitative Data Summary
The inhibitory potency of this compound against HIV-1 protease has been determined in various assay formats. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.
| Compound | Assay Type | IC50 (nM) |
| This compound | Biochemical (Enzymatic) | 1.8 |
Experimental Protocols
This section provides detailed protocols for two common HTS assays for identifying HIV-1 protease inhibitors: a biochemical Förster Resonance Energy Transfer (FRET)-based assay and a cell-based reporter assay. This compound can be used as a positive control in these assays.
Protocol 1: FRET-Based Biochemical Assay for HIV-1 Protease Inhibition
This assay measures the cleavage of a synthetic peptide substrate labeled with a FRET pair. In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by HIV-1 protease, the donor and acceptor are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., containing a cleavage site flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
This compound (as a positive control)
-
Test compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO.
-
Reaction Setup:
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Add 20 µL of HIV-1 Protease solution (pre-diluted in Assay Buffer to the desired concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 20 µL of the FRET peptide substrate solution (pre-diluted in Assay Buffer) to each well to start the reaction.
-
Signal Detection: Immediately begin monitoring the fluorescence intensity (at the appropriate excitation and emission wavelengths for the FRET pair) over time (e.g., every 2 minutes for 30-60 minutes) at 37°C using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well.
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control (enzyme and substrate only).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based GFP Reporter Assay for HIV-1 Protease Inhibition
This assay utilizes a genetically engineered cell line that expresses a fusion protein of a reporter (like Green Fluorescent Protein - GFP) and a substrate for HIV-1 protease. When the protease is active, it cleaves the fusion protein, leading to a decrease in the reporter signal. Inhibitors of the protease will prevent this cleavage and maintain a high reporter signal.
Materials:
-
HEK293T cells stably expressing a GFP-HIV-1 protease substrate fusion protein and HIV-1 protease.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (as a positive control).
-
Test compounds.
-
384-well clear-bottom black microplates.
-
High-content imaging system or flow cytometer.
Procedure:
-
Cell Seeding: Seed the engineered HEK293T cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Add various concentrations of this compound and test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
Signal Detection:
-
High-Content Imaging: Acquire images of the cells using a high-content imager. Quantify the mean fluorescence intensity of GFP per cell.
-
Flow Cytometry: Harvest the cells and analyze the GFP fluorescence of the cell population using a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of GFP-positive cells or the mean fluorescence intensity for each treatment condition.
-
Normalize the data to the positive control (cells treated with a known effective concentration of this compound) and the negative control (vehicle-treated cells).
-
Plot the normalized reporter signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathway
Caption: HIV-1 Protease role in viral maturation and its inhibition by this compound.
Experimental Workflow: FRET-Based HTS Assay
Caption: Workflow for a FRET-based high-throughput screening assay.
Logical Relationship: Cell-Based Assay Principle
Caption: Principle of the cell-based GFP reporter assay for HIV-1 protease inhibitors.
References
Application Notes and Protocols for Structural Biology Studies of HIV Protease with L-739594
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This process is essential for the production of infectious virions.[1][2] As such, HIV-1 protease is a prime target for antiretroviral therapy. The development of protease inhibitors has been a cornerstone of successful HIV/AIDS treatment. L-739594 is a potent inhibitor of HIV-1 protease with a reported IC50 of 1.8 nM.[3] Structural studies of HIV protease in complex with inhibitors like this compound are fundamental for understanding the molecular basis of inhibition, elucidating mechanisms of drug resistance, and guiding the rational design of novel therapeutics.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in structural biology studies of HIV protease, focusing on X-ray crystallography.
Data Presentation
Quantitative Data for HIV Protease Inhibitors
| Parameter | Description | Typical Values for Potent Inhibitors |
| IC50 | The half maximal inhibitory concentration, indicating the concentration of an inhibitor required to inhibit the activity of an enzyme by 50%. | Sub-nanomolar to low nanomolar range |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki indicates a higher binding affinity. | Picomolar to low nanomolar range |
| ΔG | Gibbs free energy of binding, indicating the spontaneity of the binding process. | Negative values, typically -10 to -15 kcal/mol |
| ΔH | Enthalpy of binding, reflecting the change in heat upon binding. | Can be positive or negative, indicating the nature of the forces driving binding. |
| -TΔS | Entropy of binding, representing the change in randomness of the system upon binding. | Can be positive or negative. |
| PDB Code | Protein Data Bank accession code for the crystal structure of the enzyme-inhibitor complex. | e.g., 1HPV, 1DMP, 4YOB |
| Resolution (Å) | A measure of the level of detail in a crystal structure. Lower values indicate higher resolution. | 1.5 - 2.5 Å |
Experimental Protocols
The following protocols are generalized based on established methods for the structural analysis of HIV-1 protease with various inhibitors. Specific conditions for this compound may require optimization.
Expression and Purification of HIV-1 Protease
Recombinant HIV-1 protease is typically expressed in E. coli. To prevent autoproteolysis and improve stability, a mutated version of the protease is often used.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the HIV-1 protease gene (with stabilizing mutations)
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Lysozyme
-
DNase I
-
Inclusion body wash buffers
-
Denaturation buffer (e.g., 6 M Guanidine-HCl)
-
Refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)
-
Chromatography resins (e.g., Ni-NTA for His-tagged protein, ion-exchange, size-exclusion)
Protocol:
-
Expression: Transform the expression vector into E. coli. Grow the cells in LB broth at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow for 3-4 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse by sonication or high-pressure homogenization.
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies with wash buffers to remove cellular debris.
-
Denaturation and Refolding: Solubilize the inclusion bodies in denaturation buffer. Refold the protease by rapid dilution into a large volume of refolding buffer with gentle stirring.
-
Purification: Purify the refolded protease using a series of chromatography steps, such as affinity chromatography (if tagged), ion-exchange chromatography, and size-exclusion chromatography.
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a spectrophotometer (A280) or a protein assay.
Crystallization of HIV-1 Protease with this compound
Crystallization of the HIV-1 protease in complex with an inhibitor is a critical step for X-ray crystallographic studies. The hanging drop vapor diffusion method is commonly used.
Materials:
-
Purified HIV-1 protease
-
This compound (dissolved in a suitable solvent like DMSO)
-
Crystallization buffer (e.g., sodium citrate, ammonium sulfate, or PEG-based solutions)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Siliconized cover slips
Protocol:
-
Complex Formation: Incubate the purified HIV-1 protease with a molar excess of this compound (e.g., 1:5 molar ratio) for at least 1 hour on ice to ensure complex formation.
-
Crystallization Setup:
-
Pipette 500 µL of the crystallization buffer into the reservoir of a crystallization well.
-
On a siliconized cover slip, mix 1-2 µL of the protein-inhibitor complex with 1-2 µL of the reservoir solution to form the "drop".
-
Invert the cover slip and seal the reservoir to create a hanging drop.
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.
-
Optimization: If initial conditions do not yield crystals, perform a screen of different crystallization buffers, pH values, temperatures, and protein concentrations.
X-ray Diffraction Data Collection and Structure Determination
Once suitable crystals are obtained, X-ray diffraction data can be collected to determine the three-dimensional structure.
Materials:
-
Crystals of HIV-1 protease-L-739594 complex
-
Cryoprotectant (e.g., glycerol, ethylene glycol mixed with the crystallization buffer)
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron beamline or in-house X-ray source
Protocol:
-
Crystal Harvesting and Cryo-cooling:
-
Carefully transfer a single crystal from the drop into a solution containing the cryoprotectant.
-
Mount the crystal in a cryo-loop.
-
Flash-cool the crystal in liquid nitrogen to prevent radiation damage during data collection.
-
-
Data Collection:
-
Mount the frozen crystal on the goniometer of the X-ray diffractometer.
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
-
-
Data Processing:
-
Process the diffraction images to determine the unit cell parameters, space group, and reflection intensities using software like HKL2000 or XDS.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement with a known structure of HIV-1 protease as a search model.
-
Build the model of the this compound inhibitor into the electron density map.
-
Refine the structure using software like PHENIX or REFMAC5 to improve the fit of the model to the experimental data.
-
-
Validation and Deposition:
-
Validate the final structure for its geometric quality and agreement with the diffraction data.
-
Deposit the atomic coordinates and structure factors into the Protein Data Bank (PDB).
-
Visualizations
HIV Life Cycle and the Role of Protease Inhibition
The following diagram illustrates the key stages of the HIV life cycle and highlights the critical step of polyprotein cleavage by HIV protease, which is the target of inhibitors like this compound.
Caption: HIV life cycle and the inhibitory action of this compound on HIV protease.
Experimental Workflow for Structural Studies of HIV Protease with this compound
This workflow outlines the major steps involved in the structural determination of the HIV protease-L-739594 complex.
Caption: Workflow for the structural analysis of the HIV protease-L-739594 complex.
References
Troubleshooting & Optimization
L-739594 solubility issues and solutions
Welcome to the technical support center for L-739594. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the HIV-1 protease, an enzyme critical for the life cycle of the Human Immunodeficiency Virus (HIV).[1][2][3] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins essential for producing infectious virions. By binding to the active site of the protease, this compound blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[1][3]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. While specific quantitative solubility data is not widely published, for in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For working solutions, the DMSO stock can be further diluted in cell culture media or assay buffers. It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q3: My this compound solution appears cloudy or shows precipitation upon dilution in aqueous buffer. What should I do?
This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Sonication: After diluting the DMSO stock solution, use a bath sonicator to aid in the dispersion of the compound.
-
Gentle Warming: Gently warm the solution to 37°C to improve solubility. Avoid excessive heat, which could degrade the compound.
-
Use of Surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final buffer can help maintain solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
Q4: How should I prepare a stock solution of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | The concentration exceeds the solubility limit in the chosen solvent. | Try preparing a more dilute stock solution. If using DMSO, ensure it is of high purity and anhydrous, as absorbed water can reduce its solvating power. |
| Inconsistent Results in Biological Assays | The compound may not be fully dissolved or may be precipitating in the assay medium. | Visually inspect the working solution for any signs of precipitation before adding it to the assay. Use the solubilization techniques mentioned in the FAQs (sonication, gentle warming). Prepare fresh working solutions for each experiment. |
| Loss of Compound Activity Over Time | The compound may be unstable in the prepared stock solution or at the storage temperature. | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C and protect from light. |
Quantitative Solubility Data
Publicly available, quantitative solubility data for this compound is limited. The following table provides an estimated solubility based on general characteristics of similar hydrophobic compounds and common laboratory practices. Researchers are strongly advised to determine the solubility for their specific experimental conditions.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | High purity, anhydrous DMSO is recommended. |
| Ethanol | Sparingly soluble | May require heating to dissolve. |
| Water | Insoluble | Not a suitable primary solvent. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Dilutions from a DMSO stock are necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 557.72 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 5.58 mg) using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For 5.58 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
HIV-1 Protease Mechanism of Action and Inhibition
The following diagram illustrates the critical role of HIV-1 protease in the viral life cycle and how inhibitors like this compound disrupt this process.
Caption: Inhibition of HIV-1 protease by this compound blocks viral maturation.
Troubleshooting Workflow for Solubility Issues
This diagram provides a logical workflow for addressing common solubility problems encountered with this compound.
Caption: A step-by-step guide to troubleshooting this compound solubility.
References
L-739594 stability in different buffers
Welcome to the technical support center for L-739594. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the HIV-1 protease, an enzyme crucial for the life cycle of the Human Immunodeficiency Virus (HIV). HIV-1 protease is responsible for cleaving newly synthesized polyproteins into mature, functional proteins, which are essential for producing infectious virions. By binding to the active site of the protease, this compound blocks this cleavage process, resulting in the production of immature and non-infectious viral particles.
Q2: I am seeing variable results in my experiments. Could the stability of this compound in my buffer be an issue?
Yes, the stability of a compound in an aqueous buffer can be a critical factor influencing experimental reproducibility. Factors such as pH, buffer composition, temperature, and light exposure can affect the stability of this compound. It is recommended to perform a stability assessment of this compound in your specific experimental buffer system.
Q3: What are the typical buffers used for assessing the stability of compounds like this compound?
A range of buffers is typically used to assess compound stability across different pH values. Commonly used buffers include:
-
Acetate buffer for acidic conditions (pH 4-6)
-
Phosphate-buffered saline (PBS) for neutral conditions (pH 7-8)
-
Glycine buffer for basic conditions (pH 8-11)
The choice of buffer should reflect the pH of your experimental system.
Q4: How can I determine the stability of this compound in my chosen buffer?
A common method is to incubate a solution of this compound in the buffer at a specific temperature (e.g., 37°C) and measure the concentration of the compound at various time points using an analytical technique like High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). The percentage of the compound remaining over time indicates its stability.
Troubleshooting Guides
Issue 1: Low or no activity of this compound in an in vitro assay.
-
Possible Cause 1: Compound Degradation. this compound may be unstable in the assay buffer.
-
Troubleshooting Step: Perform a stability study of this compound in the assay buffer at the experimental temperature. If degradation is observed, consider adjusting the buffer composition or pH, or preparing fresh solutions immediately before use.
-
-
Possible Cause 2: Poor Solubility. The compound may not be fully dissolved in the aqueous buffer, leading to a lower effective concentration.
-
Troubleshooting Step: Measure the solubility of this compound in your assay buffer. If solubility is low, consider using a co-solvent (e.g., DMSO) at a concentration that does not affect the assay performance. Ensure the final concentration of the co-solvent is consistent across all experiments.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Time-dependent degradation. If there are delays between preparing the compound dilutions and performing the assay, the compound may be degrading over time.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment and minimize the time between preparation and use. A time-course stability study can help determine an acceptable window for compound handling.
-
-
Possible Cause 2: Adsorption to labware. Hydrophobic compounds can adsorb to plastic surfaces, reducing the actual concentration in solution.
-
Troubleshooting Step: Consider using low-adhesion microplates or glassware. Including a small percentage of a non-ionic surfactant like Tween-20 in the buffer can sometimes mitigate non-specific binding.
-
Data Presentation: Stability of a Compound in Different Buffers (Example Data)
The following table provides an example of how to present stability data for a compound similar to this compound.
| Buffer System | pH | Incubation Time (hours) | Temperature (°C) | % Compound Remaining | Half-life (t½) (hours) |
| Acetate Buffer | 5.0 | 24 | 37 | 95.2 ± 2.1 | > 24 |
| Phosphate Buffer | 7.4 | 24 | 37 | 88.5 ± 3.5 | 18.5 |
| Glycine Buffer | 9.0 | 24 | 37 | 65.1 ± 4.2 | 8.2 |
Data are presented as mean ± standard deviation (n=3). The half-life is calculated assuming first-order degradation kinetics.
Experimental Protocols
Protocol: Assessing the Chemical Stability of this compound in Aqueous Buffers
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffers (e.g., Acetate pH 5.0, Phosphate pH 7.4, Glycine pH 9.0). The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to minimize its effect on stability.
-
Incubation: Incubate the working solutions at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: Immediately stop any potential degradation by adding an equal volume of ice-cold acetonitrile or methanol.
-
Analysis: Analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the percentage of this compound remaining against time. Calculate the degradation rate constant and the half-life of the compound in each buffer.
Visualizations
Technical Support Center: Crystallization of L-739594 and Related HIV-1 Protease Inhibitors
This technical support center provides troubleshooting guidance for researchers encountering common challenges during the crystallization of the HIV-1 protease inhibitor L-739594 and other related small molecules. The following FAQs and guides are designed to address specific experimental issues and provide detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: My crystallization experiment with this compound resulted in an oil instead of crystals. What are the likely causes and how can I fix this?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystal lattice. This typically occurs when the supersaturation level is too high, or the compound has a low melting point or high affinity for the solvent.
Troubleshooting Steps:
-
Reduce Supersaturation Rate: Slow down the process that induces supersaturation. If using vapor diffusion, decrease the concentration of the precipitant in the reservoir. For cooling crystallization, slow down the rate of temperature decrease.
-
Modify Solvent System: Experiment with different solvents or co-solvent systems. A solvent in which this compound is slightly less soluble might promote crystalline solid formation over an amorphous oil.
-
Lower Temperature: If not already doing so, try setting up crystallization trials at a lower temperature (e.g., 4°C). This can sometimes favor crystal nucleation over oiling out.
-
Seeding: If you have previously obtained even a tiny crystal of this compound, you can use it as a seed to encourage further crystal growth. Introduce a microcrystal into a solution that is at a metastable supersaturation level.
Q2: I'm observing an amorphous precipitate in my this compound crystallization trials. How can I promote the formation of single crystals?
A2: Amorphous precipitation occurs when the molecules aggregate rapidly without arranging into an ordered crystal lattice, often due to excessively high supersaturation.
Troubleshooting Steps:
-
Decrease Solute Concentration: Start with a lower concentration of this compound in your crystallization setup. This will slow down the precipitation process, giving the molecules more time to form an ordered structure.
-
Screen a Wider Range of Precipitants: The choice of precipitant is critical. A high-throughput screen of various precipitants at different concentrations can help identify conditions that favor slower, more controlled crystal growth.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with a range of pH values in your buffer system to find a condition where solubility is optimal for crystal growth.
-
Additive Screening: The addition of small molecules or salts can sometimes influence crystal packing and promote crystallinity. Consider screening a panel of additives.
Q3: The crystals of this compound I've grown are too small or of poor quality for X-ray diffraction. How can I improve crystal size and quality?
A3: Obtaining large, high-quality single crystals is often an iterative process of optimizing initial crystallization conditions.
Troubleshooting Steps:
-
Refine Precipitant Concentration: Once you have a condition that produces microcrystals, perform a finer screen of the precipitant concentration around that initial hit. A slightly lower precipitant concentration can slow down crystal growth and lead to larger, more well-ordered crystals.
-
Optimize Temperature: Systematically vary the temperature of crystallization. Some compounds crystallize better with slow cooling, while others prefer a constant temperature.
-
Macroseeding: Introduce a small, well-formed crystal into a fresh, equilibrated crystallization drop to encourage the growth of a larger single crystal.
-
Vary the Crystallization Method: If you are using one method (e.g., vapor diffusion), try another, such as slow evaporation or solvent layering, as the kinetics of each method can influence crystal quality.
Troubleshooting Guides
General Crystallization Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common crystallization issues.
Caption: General troubleshooting workflow for crystallization experiments.
Data Presentation
Hypothetical Solubility Data for this compound
Effective crystallization experiments begin with an understanding of the compound's solubility. The following table provides an example of how to structure solubility data for this compound in various solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Acetone | 25 | 25.3 |
| Ethanol | 25 | 15.8 |
| Methanol | 25 | 12.1 |
| Isopropanol | 25 | 8.5 |
| Acetonitrile | 25 | 18.9 |
| Water | 25 | <0.1 |
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization for this compound
This protocol describes a general setup for a hanging drop vapor diffusion experiment.
Materials:
-
This compound
-
Appropriate solvent (e.g., Acetone)
-
Precipitant solution (e.g., varying concentrations of PEG 4000 in buffer)
-
24-well crystallization plate
-
Siliconized glass cover slips
-
Microscope
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration close to its solubility limit.
-
Pipette 500 µL of various precipitant solutions into the reservoirs of the crystallization plate.
-
On a clean cover slip, mix 1 µL of the this compound stock solution with 1 µL of the reservoir solution from a corresponding well.
-
Invert the cover slip and seal the reservoir well.
-
Incubate the plate at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth periodically using a microscope.
Protocol 2: Seeding for Improved Crystal Growth
This protocol is for situations where initial experiments yield small or poor-quality crystals.
Materials:
-
Existing microcrystals of this compound
-
Seed bead or cat whisker
-
Freshly prepared crystallization drops (as in Protocol 1)
Methodology:
-
Using a microscope, identify a well-formed microcrystal from a previous experiment.
-
Carefully touch the seed bead or cat whisker to the microcrystal to pick it up.
-
Transfer the seed into a new, clear (non-precipitated) crystallization drop.
-
Reseal the well and incubate.
-
Monitor for the growth of a larger, single crystal from the seed.
Signaling Pathway Context
This compound is an inhibitor of HIV-1 protease, a critical enzyme in the viral life cycle. The diagram below illustrates the role of HIV-1 protease and the inhibitory action of this compound.
Caption: Role of HIV-1 protease and inhibition by this compound.
L-739594 off-target effects in cellular assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of L-739594, an HIV-1 protease inhibitor, in cellular assays. Due to the limited publicly available information on the specific off-target profile of this compound, this guide focuses on general principles and methodologies for identifying and mitigating off-target effects applicable to small molecule inhibitors of this class.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound in cellular assays?
While specific off-target interactions for this compound are not extensively documented in public literature, inhibitors of viral proteases can theoretically exhibit off-target effects through several mechanisms:
-
Inhibition of Host Cell Proteases: this compound could potentially interact with and inhibit endogenous human proteases, such as cathepsins or other aspartyl proteases, which share structural similarities with the HIV-1 protease active site. This could lead to unintended cellular consequences.
-
Disruption of Protein Processing: Inhibition of host proteases could interfere with the normal processing of cellular proteins, affecting various signaling pathways and cellular functions.
-
Toxicity: At higher concentrations, off-target effects are more likely and can lead to cellular toxicity, confounding experimental results.
Q2: My cells are showing unexpected phenotypes (e.g., cytotoxicity, altered morphology) at concentrations of this compound that should be specific for HIV-1 protease. How can I determine if this is an off-target effect?
This is a common challenge in drug discovery. To differentiate between on-target and off-target effects, a systematic approach is recommended. The following troubleshooting guide provides a workflow for this purpose.
Q3: Are there known classes of proteins that are common off-targets for HIV-1 protease inhibitors?
Yes, due to structural homologies, other aspartyl proteases are a potential class of off-targets. These include:
-
Cathepsins: Involved in protein degradation within lysosomes.
-
Renin: A key regulator of blood pressure.
-
Pepsin and Gastricsin: Digestive enzymes.
It is also possible for compounds to have unexpected interactions with unrelated proteins. Therefore, broad-spectrum profiling is often necessary to identify novel off-targets.
Troubleshooting Guides
Issue: Unexpected Cellular Phenotype Observed
You are observing a cellular effect that is not readily explained by the inhibition of HIV-1 protease in your specific cellular model.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Detailed Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through methods like LC-MS or NMR.
-
Dose-Response Analysis: Perform a detailed dose-response experiment to determine the concentration at which the phenotype is observed (EC50). Compare this to the known inhibitory concentration (IC50) of this compound against HIV-1 protease. A large discrepancy may suggest an off-target effect.
-
Control Experiments:
-
Inactive Control: If available, use a structurally related but biologically inactive analog of this compound. If the inactive analog does not produce the phenotype, it suggests the effect is due to a specific molecular interaction.
-
Target Knockdown/Knockout: In a relevant cell line, use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target (if applicable to the cellular model). If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the concentrations that cause the phenotype.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to assess the binding of this compound to a target protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
-
Heating and Lysis:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes at temperatures ranging from 40°C to 65°C).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Quantification and Analysis:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
-
Data Interpretation:
-
Binding of this compound to its target protein will stabilize it, leading to a higher melting temperature. This will be observed as more of the target protein remaining in the soluble fraction at higher temperatures in the drug-treated samples compared to the vehicle control.
-
Protocol 2: Kinase Profiling to Identify Off-Targets
If an off-target effect is suspected to involve kinase inhibition, a broad kinase screen can be performed.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically offer panels of hundreds of purified kinases.
-
Assay Principle: The service will perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 1 µM or 10 µM).
-
Data Analysis: The results will be provided as the percent inhibition of each kinase in the panel.
-
Follow-up: Any significant "hits" (kinases that are strongly inhibited) should be validated with in-house dose-response assays to determine the IC50 of this compound for that specific kinase.
Quantitative Data Summary
Table 1: Illustrative Potency and Selectivity Profile of a Hypothetical Inhibitor
| Target/Off-Target | IC50 (nM) | Assay Type |
| HIV-1 Protease | 5 | Enzymatic Assay |
| Cathepsin D | 1,200 | Enzymatic Assay |
| Renin | >10,000 | Enzymatic Assay |
| Kinase X | 850 | Kinase Panel Screen |
| Kinase Y | >10,000 | Kinase Panel Screen |
Table 2: Example Troubleshooting Data for an Unexpected Cytotoxic Effect
| Experiment | Condition | Result | Interpretation |
| Dose-Response | This compound on Cell Viability | EC50 = 950 nM | The cytotoxic effect is ~190-fold less potent than the on-target inhibition, suggesting a potential off-target effect. |
| Control Compound | Inactive Analog (10 µM) | No effect on cell viability | The effect is specific to the this compound chemical scaffold. |
| Target Engagement | CETSA for HIV-1 Protease | Target stabilization observed at ≥ 10 nM | This compound engages its intended target at concentrations below the cytotoxic threshold. |
Signaling Pathway and Workflow Diagrams
Caption: On-target vs. potential off-target effects of this compound.
Caption: Workflow for identifying and validating off-target interactions.
How to prevent L-739594 precipitation in media
Welcome to the technical support center for LS-9594. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and application of LS-9594, with a particular focus on preventing its precipitation in experimental media.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and offers guidance on troubleshooting common issues encountered during the use of LS-9594.
Q1: What is LS-9594 and why does it precipitate in my aqueous media?
LS-9594 is a potent, selective small molecule inhibitor of the novel kinase XYZ. Due to its hydrophobic nature, LS-9594 has limited solubility in aqueous solutions like cell culture media. Precipitation often occurs when a concentrated stock solution of LS-9594, typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the media. This sudden change in solvent polarity causes the compound to "crash out" of solution, forming visible precipitates.
Q2: What are the consequences of LS-9594 precipitation in my experiments?
The precipitation of LS-9594 can significantly impact your experimental outcomes:
-
Inaccurate Dosing: The actual concentration of soluble, active LS-9594 will be lower than intended, leading to unreliable and difficult-to-reproduce results.
-
Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological activity of LS-9594.
-
Assay Interference: Precipitates can interfere with imaging-based assays and other sensitive detection methods, leading to artifacts.
Q3: How can I prepare my LS-9594 stock solution to minimize precipitation upon dilution?
Proper preparation of the stock solution is critical. We recommend the following procedure:
-
Solvent Selection: Use anhydrous, sterile-filtered DMSO to prepare your stock solution.
-
Concentration: Do not exceed a stock concentration of 10 mM.
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote compound degradation and precipitation. Store aliquots at -20°C or -80°C.
Q4: What is the best method for diluting the LS-9594 stock solution into my cell culture media?
To avoid precipitation during dilution, a serial dilution or intermediate dilution step is recommended. Abruptly diluting the concentrated DMSO stock directly into a large volume of aqueous media is a common cause of precipitation.
Q5: Can the type of cell culture media affect LS-9594 solubility?
Yes, the composition of the cell culture medium can influence the solubility of LS-9594. Media with high concentrations of salts, proteins, and other components can sometimes interact with the compound, leading to the formation of insoluble complexes. If you continue to experience precipitation, you may consider testing the solubility of LS-9594 in a simpler buffered solution, such as phosphate-buffered saline (PBS), to determine if media components are a contributing factor.
Quantitative Data Summary
The following table summarizes the solubility of LS-9594 in various common laboratory solvents. This data can guide you in preparing stock solutions and performing experiments.
| Solvent | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | Recommended for stock solutions. |
| Ethanol | ≥ 15 mg/mL | Can be used as an alternative solvent. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL | Poorly soluble in aqueous buffers. |
| Cell Culture Media (e.g., DMEM with 10% FBS) | < 0.1 mg/mL | Solubility is limited in complete media. |
Experimental Protocols
Protocol for Preparing a 10 µM Working Solution of LS-9594 in Cell Culture Media
This protocol provides a step-by-step method for preparing a working solution of LS-9594 while minimizing the risk of precipitation.
Materials:
-
LS-9594 powder
-
Anhydrous, sterile DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of LS-9594 for your desired volume of 10 mM stock solution (hypothetical Molecular Weight of LS-9594: 500 g/mol ).
-
Weigh the LS-9594 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the LS-9594 is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (100 µM):
-
In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM LS-9594 stock solution to the medium.
-
Gently pipette up and down or vortex briefly to mix. This creates a 100 µM intermediate dilution.
-
-
Prepare the Final 10 µM Working Solution:
-
In a new sterile conical tube, add 900 µL of pre-warmed complete cell culture medium.
-
Add 100 µL of the 100 µM intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
The following diagrams illustrate key workflows and pathways related to the use of LS-9594.
Caption: Troubleshooting workflow for LS-9594 precipitation.
Caption: Hypothetical signaling pathway inhibited by LS-9594.
L-739594 cytotoxicity assessment and mitigation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and mitigating potential cytotoxicity associated with the investigational compound L-739594.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is identified as an inhibitor of the HIV-1 protease, a critical enzyme for the replication of the human immunodeficiency virus. By blocking this enzyme, this compound aims to prevent the maturation of new viral particles. While its primary target is HIV-1 protease, off-target effects that could lead to cytotoxicity are a possibility and require careful evaluation in any experimental setting.
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: While specific cytotoxicity data for this compound is not extensively published, compounds in the HIV-1 protease inhibitor class have been associated with cytotoxic effects.[1][2] These effects can be concentration-dependent and may vary significantly between different cell types. Therefore, it is crucial to perform thorough cytotoxicity profiling of this compound in your specific cell model.
Q3: What are the potential mechanisms of cytotoxicity for HIV-1 protease inhibitors like this compound?
A3: HIV-1 protease inhibitors can induce cytotoxicity through several mechanisms, including:
-
Mitochondrial Dysfunction: Some protease inhibitors have been shown to cause mitochondrial DNA damage and impair mitochondrial function, which can lead to cell death.[3]
-
Apoptosis Induction: At supra-therapeutic concentrations, some HIV protease inhibitors can trigger programmed cell death (apoptosis).[4]
-
Off-Target Effects: The compound may interact with other cellular targets besides HIV-1 protease, leading to unintended and potentially toxic consequences.[2][5]
Q4: What are the first steps to assess the cytotoxicity of this compound in my experiments?
A4: The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) in your cell line of interest. This will provide a quantitative measure of the compound's cytotoxic potential and help in selecting appropriate concentrations for further experiments. It is essential to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your cell type.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed Across All Tested Concentrations
Possible Causes:
-
Compound Concentration: Errors in calculating the stock solution concentration or dilution series.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.
-
Cell Health: The cells may be unhealthy or stressed even before the addition of the compound.
-
Contamination: Microbial contamination (e.g., mycoplasma) in the cell culture can cause widespread cell death.
Solutions:
-
Verify Concentration: Double-check all calculations and, if possible, verify the concentration of the stock solution using an analytical method.
-
Solvent Control: Run a vehicle-only control with the highest concentration of the solvent used in your experiment to ensure it is not causing toxicity. Typically, DMSO concentrations should be kept below 0.5%.
-
Cell Viability Check: Before starting the experiment, assess the viability of your cells using a method like Trypan Blue exclusion. Ensure that the initial cell viability is high (>95%).
-
Contamination Test: Regularly test your cell cultures for mycoplasma and other potential contaminants.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells.
-
Uneven Cell Seeding: A non-uniform distribution of cells across the plate can result in variable cell numbers per well.
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell viability.[6]
-
Compound Instability: this compound may be unstable in the culture medium over the course of the experiment.
Solutions:
-
Pipetting Technique: Use calibrated pipettes and practice proper pipetting techniques to ensure accuracy and consistency.
-
Cell Seeding: Ensure a single-cell suspension before seeding and use a consistent method for plating the cells.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
Assess Compound Stability: The stability of this compound in your specific culture medium can be assessed over time using analytical methods.
Issue 3: Discrepancy Between Different Cytotoxicity Assays
Possible Causes:
-
Different Assay Principles: Different assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, which can be affected by factors other than cell death, while an LDH assay measures membrane integrity.
-
Timing of Assay: The kinetics of cell death can vary. An early marker of apoptosis (e.g., Annexin V staining) may be positive before membrane integrity is lost (LDH release).
-
Compound Interference: The compound itself may interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability.
Solutions:
-
Use Orthogonal Assays: Employ at least two different cytotoxicity assays that measure distinct cellular endpoints to confirm your results.[7]
-
Time-Course Experiment: Perform a time-course experiment to understand the kinetics of this compound-induced cytotoxicity.
-
Assay-Specific Controls: Run controls to check for any interference of this compound with the assay reagents in a cell-free system.
Data Presentation
When presenting cytotoxicity data for this compound, it is crucial to be clear and comprehensive. The following tables provide a template for summarizing your findings.
Table 1: In Vitro Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) ± SD |
| e.g., Jurkat | MTT | 48 | [Your Data] |
| e.g., HEK293 | LDH | 48 | [Your Data] |
| e.g., HepG2 | MTT | 72 | [Your Data] |
| Assay | Endpoint Measured | Incubation Time (hours) | EC50/CC50 (µM) ± SD |
| MTT | Metabolic Activity | 48 | [Your Data] |
| LDH Release | Membrane Integrity | 48 | [Your Data] |
| Annexin V/PI | Apoptosis | 24 | [Your Data] |
| Caspase-3/7 Glo | Caspase Activation | 24 | [Your |
| Data] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired time period.
-
Centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plates or culture tubes
-
This compound stock solution
-
Cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies in In vitro Mitochondrial Toxicity Assessment - Evotec [evotec.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
Technical Support Center: Enhancing the Bioavailability of L-739594 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of L-739594 analogs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound analogs?
A1: this compound analogs, like many HIV protease inhibitors, often exhibit poor oral bioavailability due to several factors. These include low aqueous solubility, which limits their dissolution in gastrointestinal fluids, and significant first-pass metabolism, primarily by cytochrome P450 (CYP) 3A4 enzymes in the liver and intestines[1][2]. Additionally, some analogs may be substrates for efflux pumps like P-glycoprotein, which actively transport the drug out of intestinal cells and back into the lumen, further reducing absorption[2].
Q2: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound analogs?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These include particle size reduction (micronization and nanonization) to increase the surface area for dissolution, the use of solid dispersions to create amorphous forms of the drug with higher solubility, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS)[3][4][5][6]. Chemical modifications, such as creating prodrugs, can also be explored to improve solubility and membrane permeability[6].
Q3: Are there any specific formulation approaches that have been successful for other HIV protease inhibitors?
A3: Yes, for other HIV protease inhibitors with similar bioavailability challenges, several approaches have shown promise. Nanoemulsion formulations have been demonstrated to significantly enhance the oral bioavailability and brain distribution of saquinavir[7]. Solid dispersion systems have also been effectively used to improve the bioavailability of atazanavir[6]. Furthermore, co-administration with a pharmacokinetic enhancer like ritonavir, which inhibits CYP3A4, is a common clinical strategy to boost the plasma concentrations of other protease inhibitors[1][8].
Troubleshooting Guides
Low Drug Exposure in Preclinical Animal Models
Problem: After oral administration of a new this compound analog in rats or dogs, the plasma concentration (AUC) is significantly lower than expected.
Possible Causes and Troubleshooting Steps:
-
Poor Solubility and Dissolution:
-
Question: Was the compound formulated to enhance solubility?
-
Troubleshooting:
-
Particle Size Reduction: Consider micronization or nanomilling of the drug powder to increase its surface area.
-
Amorphous Solid Dispersions: Prepare a solid dispersion of the analog with a hydrophilic polymer (e.g., PVP, HPMC) to improve its dissolution rate.
-
Lipid-Based Formulations: Formulate the analog in a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion to improve its solubilization in the gastrointestinal tract.
-
-
-
High First-Pass Metabolism:
-
Question: Is the analog a likely substrate for CYP3A4?
-
Troubleshooting:
-
Co-administration with an Inhibitor: In preclinical studies, co-administer the analog with a known CYP3A4 inhibitor, such as ritonavir, to assess the impact of first-pass metabolism on its bioavailability.
-
Structural Modification: If feasible, consider medicinal chemistry efforts to modify the analog at sites susceptible to metabolism without compromising its inhibitory activity.
-
-
-
P-glycoprotein (P-gp) Efflux:
-
Question: Does the analog have structural motifs suggestive of P-gp substrates?
-
Troubleshooting:
-
In Vitro Permeability Assays: Conduct a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine if the analog is a substrate for efflux pumps. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
-
Formulation with P-gp Inhibitors: Some excipients used in formulations, such as certain surfactants, can also inhibit P-gp. Investigate the use of such excipients in your formulation.
-
-
High Variability in Bioavailability Data
Problem: There is significant inter-animal variability in the plasma concentrations of an this compound analog after oral dosing.
Possible Causes and Troubleshooting Steps:
-
Food Effects:
-
Question: Were the animals in a fasted or fed state during the study? The presence of food can significantly impact the absorption of lipophilic drugs.
-
Troubleshooting:
-
Conduct bioavailability studies in both fasted and fed states to characterize the food effect.
-
For lipophilic compounds, administration with a high-fat meal may enhance absorption and reduce variability.
-
-
-
Formulation Instability or Poor Dispersion:
-
Question: Is the formulation physically and chemically stable? Does it disperse uniformly in aqueous media?
-
Troubleshooting:
-
Characterize the Formulation: Assess the physical stability (e.g., for signs of crystallization in amorphous dispersions) and chemical stability of your formulation over time.
-
In Vitro Dispersion/Dissolution Testing: Perform in vitro dissolution or dispersion tests in simulated gastric and intestinal fluids to ensure consistent release of the drug from the formulation.
-
-
Data Presentation
Table 1: Oral Bioavailability of Novel Pseudo-symmetrical and Unsymmetrical HIV-1 Protease Inhibitors in Preclinical Species
| Compound | Animal Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Inhibitor A | Rat | 10 | 1200 | 2.0 | 4800 | 30.6 |
| Inhibitor B | Rat | 10 | 1800 | 1.5 | 7200 | 55.0 |
| Inhibitor C | Rat | 10 | 2500 | 2.5 | 12500 | 100 |
| Inhibitor 4C | Dog | 5 | 980 | 3.0 | 5880 | - |
| Inhibitor 4C | Monkey | 5 | 750 | 4.0 | 4500 | - |
Data adapted from a study on novel pseudo-symmetrical and unsymmetrical HIV-1 protease inhibitors and is presented here as a template for organizing preclinical pharmacokinetic data. Actual values for this compound analogs will vary.[9]
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound analogs.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
The test compound (e.g., 10 µM in transport buffer) is added to the apical (A) side of the monolayer.
-
The basolateral (B) side contains fresh transport buffer.
-
Samples are taken from the basolateral side at specific time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
The test compound is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side at the same time points.
-
-
Efflux Assessment: To investigate the involvement of P-gp, the permeability assays (both A to B and B to A) are repeated in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Sample Analysis: The concentration of the this compound analog in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B to A) by the Papp (A to B). An ER > 2 suggests active efflux.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of an this compound analog.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used. Animals are fasted overnight before dosing.
-
Drug Administration:
-
Intravenous (IV) Group: A cohort of rats receives the this compound analog intravenously (e.g., via tail vein injection) at a specific dose to determine the clearance and volume of distribution.
-
Oral (PO) Group: Another cohort receives the formulated this compound analog orally via gavage at a specified dose.
-
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the this compound analog in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), and half-life (t1/2).
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Mandatory Visualization
Caption: Mechanism of action of this compound analogs in inhibiting HIV protease.
Caption: Experimental workflow for improving the bioavailability of this compound analogs.
References
- 1. Protease Inhibitors for Patients With HIV-1 Infection: A Comparative Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral absorption of the HIV protease inhibitors: a current update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. wjbphs.com [wjbphs.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Improved Oral Bioavailability and Brain Transport of Saquinavir Upon Administration in Novel Nanoemulsion Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent inhibitors of the HIV-1 protease with good oral bioavailabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-739594 Degradation
Notice: Information regarding the specific degradation pathways and byproducts of the compound designated as L-739594 is not available in publicly accessible scientific literature. The following troubleshooting guides and FAQs are based on general principles of pharmaceutical degradation studies and are intended to provide a foundational framework for researchers. Specific experimental conditions and outcomes for this compound will need to be determined empirically.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for a novel compound like this compound?
A1: Without specific data on this compound, we can anticipate common degradation pathways that affect pharmaceutical compounds. These include:
-
Hydrolysis: Degradation due to reaction with water. The rate of hydrolysis is often dependent on the pH of the solution and the presence of functional groups susceptible to this process (e.g., esters, amides, lactams).
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents. Functional groups such as phenols, thiols, and aldehydes are particularly susceptible to oxidation.
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation. The extent of photodegradation depends on the light intensity and the chromophores present in the molecule.
-
Thermal Degradation: Degradation induced by heat. This can lead to various reactions, including isomerization, cyclization, and fragmentation.
Q2: How can I identify the byproducts of this compound degradation?
A2: Identifying degradation byproducts typically involves the use of stability-indicating analytical methods. A common approach is to use High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). This allows for the separation of the parent compound from its degradants and provides mass information to help elucidate the structures of the byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural confirmation of isolated degradation products.
Q3: What are "forced degradation" or "stress" studies?
A3: Forced degradation studies are designed to intentionally degrade a drug substance under more severe conditions than it would typically encounter during storage and handling.[1][2] The goal is to rapidly identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.[1][2] Common stress conditions include exposure to acidic, basic, and neutral hydrolysis; oxidation; heat; and light.[3][4]
Troubleshooting Guides
Issue: Inconsistent results in stability studies.
-
Possible Cause 1: Variability in experimental conditions.
-
Troubleshooting: Ensure that temperature, humidity, and light exposure are tightly controlled across all experiments. Use calibrated equipment and standardized procedures. For solution-state studies, control the pH and ionic strength of the buffers.
-
-
Possible Cause 2: Non-homogeneous sample.
-
Troubleshooting: Ensure proper mixing and dissolution of this compound in the chosen solvent system. For solid-state studies, ensure uniform particle size and distribution.
-
-
Possible Cause 3: Issues with the analytical method.
-
Troubleshooting: Verify the specificity and stability-indicating capability of your analytical method. Ensure that the method can separate the parent drug from all potential degradation products without interference. Perform method validation as per ICH guidelines.
-
Issue: Difficulty in separating degradation byproducts.
-
Possible Cause 1: Suboptimal chromatographic conditions.
-
Troubleshooting: Experiment with different mobile phase compositions, pH, gradients, and column chemistries (e.g., C18, C8, phenyl-hexyl). Consider using alternative chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) for better resolution.
-
-
Possible Cause 2: Co-elution of byproducts.
-
Troubleshooting: If byproducts have very similar chemical properties, complete separation may be challenging. Utilize a detector that provides more specificity, such as a mass spectrometer, to deconvolute co-eluting peaks. Two-dimensional liquid chromatography (2D-LC) can also be employed for complex mixtures.
-
Experimental Protocols
The following are generalized protocols for forced degradation studies. The specific concentrations and conditions should be optimized for this compound.
1. Acidic and Basic Hydrolysis:
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the stock solution with 0.1 M HCl (for acidic hydrolysis) and 0.1 M NaOH (for basic hydrolysis) to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Protocol:
-
Prepare a stock solution of this compound.
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
Analyze the samples by HPLC.
-
3. Photolytic Degradation:
-
Protocol:
-
Prepare a solution of this compound and a solid sample of the compound.
-
Expose the samples to a controlled light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At a defined time point, analyze both the exposed and control samples by HPLC.
-
Data Presentation
Quantitative data from degradation studies should be summarized in tables to facilitate comparison.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration (hours) | This compound Assay (%) | Number of Degradation Products | Major Degradation Product (Relative Retention Time) |
| 0.1 M HCl (60°C) | 24 | |||
| 48 | ||||
| 72 | ||||
| 0.1 M NaOH (60°C) | 24 | |||
| 48 | ||||
| 72 | ||||
| 3% H₂O₂ (RT) | 24 | |||
| 48 | ||||
| 72 | ||||
| Photolytic (UV/Vis) | 24 |
Visualizations
As no specific degradation pathways for this compound are known, a generalized workflow for investigating degradation is provided below.
Caption: General experimental workflow for forced degradation studies.
References
Technical Support Center: Overcoming Resistance to HIV-1 Protease Inhibitors
A Guide for Researchers Studying Novel Compounds Such as L-739,594
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to HIV-1 protease inhibitors (PIs). While specific resistance data for the investigational compound L-739,594 is not extensively available in public literature, this guide leverages established principles of PI resistance to help researchers anticipate and address challenges in their experiments. L-739,594 has been identified as a potent HIV-1 protease inhibitor with an IC50 of 1.8 nM.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the antiviral activity of our lead protease inhibitor in our cell culture assays over time. What could be the cause?
A1: A gradual decrease in antiviral efficacy is a classic indicator of the selection of drug-resistant viral variants. The high replication rate and inherent genetic variability of HIV-1 allow for the rapid emergence of mutations that can reduce the binding affinity of the inhibitor to the viral protease.[1][2] It is crucial to sequence the protease gene of the viral population to identify any potential resistance-conferring mutations.
Q2: What are the typical types of mutations observed in the HIV-1 protease that confer resistance to inhibitors?
A2: Resistance mutations in the HIV-1 protease are generally categorized into two types:
-
Primary (or Major) Mutations: These mutations often occur within the active site of the protease and directly interfere with inhibitor binding. Common examples include mutations at residues such as D30, V32, M46, I47, G48, I50, I54, V82, I84, and L90.[2][3][4]
-
Secondary (or Accessory) Mutations: These mutations are often located outside the active site. They can compensate for a loss of viral fitness caused by primary mutations, or they can subtly alter the conformation of the protease to further reduce inhibitor binding.[2][4]
Q3: How can we confirm that a specific mutation is responsible for the observed resistance to our protease inhibitor?
A3: To confirm the role of a specific mutation, you should perform site-directed mutagenesis to introduce the mutation of interest into a wild-type HIV-1 molecular clone. The resulting mutant virus can then be tested in a phenotypic assay to determine its susceptibility to your inhibitor, typically by measuring the fold change in the half-maximal inhibitory concentration (IC50) compared to the wild-type virus.[5]
Q4: We have identified a known primary resistance mutation in our resistant viral population. Does this mean our inhibitor will be completely ineffective?
A4: Not necessarily. The presence of a single primary mutation may lead to a partial loss of susceptibility. The level of resistance is often incremental, with the accumulation of multiple primary and secondary mutations leading to high-level resistance.[2] Furthermore, some novel inhibitors may retain activity against viruses with certain known resistance mutations. It is important to quantify the level of resistance through phenotypic testing.
Q5: What is cross-resistance, and how might it affect our research with a new protease inhibitor?
A5: Cross-resistance occurs when a mutation that confers resistance to one drug also confers resistance to other drugs in the same class.[3] This is common among protease inhibitors due to their similar binding modes within the protease active site. If you are working with a new PI, it is essential to test its efficacy against a panel of viral strains with known PI resistance mutations to understand its cross-resistance profile. This will help predict its potential clinical utility against treatment-experienced HIV-1 strains.
Troubleshooting Guides
Problem 1: Difficulty in selecting for high-level resistant virus in vitro.
| Possible Cause | Troubleshooting Step |
| Inhibitor has a high genetic barrier to resistance. | This is a desirable characteristic of a drug. Continue passaging the virus with gradually increasing concentrations of the inhibitor over an extended period. High-level resistance to some PIs requires the accumulation of multiple mutations.[2] |
| Viral fitness is severely compromised by resistance mutations. | Monitor the viral replication capacity (e.g., by measuring p24 antigen levels) at each passage. If viral replication is too low, consider reducing the inhibitor concentration to allow the virus to recover and potentially acquire compensatory mutations. |
| Suboptimal cell culture conditions. | Ensure that the host cells (e.g., MT-4 or PMBCs) are healthy and maintained at an optimal density for viral replication. |
Problem 2: Inconsistent IC50 values in phenotypic assays.
| Possible Cause | Troubleshooting Step |
| Variability in viral input. | Standardize the amount of virus used to infect the cells in each assay. This can be done by normalizing the virus stock based on p24 antigen concentration or TCID50 (50% tissue culture infective dose). |
| Cell viability issues. | Perform a cytotoxicity assay for your inhibitor on the host cells to ensure that the observed reduction in viral replication is not due to cell death. Always include a cell viability control in your phenotypic assays. |
| Inaccurate drug concentrations. | Prepare fresh serial dilutions of your inhibitor for each experiment from a well-characterized stock solution. |
Data Presentation: Understanding Protease Inhibitor Resistance Profiles
The following table summarizes common primary and secondary mutations associated with resistance to well-characterized protease inhibitors. Researchers working with new PIs can use this as a reference to anticipate potential resistance pathways.
| Mutation Type | Commonly Affected Residues in HIV-1 Protease | Impact on Protease Inhibitors |
| Primary | 30, 32, 46, 47, 48, 50, 54, 82, 84, 90 | Directly interfere with inhibitor binding in the active site, leading to a significant increase in IC50. |
| Secondary | 10, 20, 33, 36, 63, 71, 73, 77 | Can enhance the level of resistance conferred by primary mutations and/or compensate for loss of viral fitness. |
Experimental Protocols
Protocol 1: In Vitro Selection of Drug-Resistant HIV-1
This protocol describes a general method for selecting HIV-1 variants with reduced susceptibility to a protease inhibitor in cell culture.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
Wild-type HIV-1 viral stock (e.g., NL4-3)
-
Protease inhibitor of interest
-
Complete cell culture medium
-
p24 antigen ELISA kit
-
Equipment for cell culture, virus titration, and molecular analysis
Methodology:
-
Initial Infection: Infect a culture of MT-4 cells with wild-type HIV-1 at a low multiplicity of infection (MOI).
-
Drug Application: Add the protease inhibitor at a concentration approximately equal to its IC50.
-
Virus Passaging: Monitor the culture for signs of viral replication (e.g., syncytia formation or p24 production). When viral replication is evident, harvest the cell-free supernatant containing the virus.
-
Dose Escalation: Use the harvested virus to infect fresh MT-4 cells, and gradually increase the concentration of the protease inhibitor in the new culture (typically a 1.5- to 2-fold increase).
-
Repeat Passaging: Repeat the passaging and dose escalation steps for multiple rounds.
-
Genotypic Analysis: At regular intervals (e.g., every 5-10 passages), extract viral RNA from the culture supernatant, reverse transcribe it to cDNA, and sequence the protease gene to identify emerging mutations.
-
Phenotypic Analysis: Once significant mutations are detected, perform a phenotypic assay to quantify the fold change in IC50 of the selected virus compared to the wild-type strain.
Protocol 2: Phenotypic Drug Susceptibility Assay
This protocol outlines a method to determine the IC50 of a protease inhibitor against different HIV-1 strains.
Materials:
-
HIV-1 permissive cell line (e.g., TZM-bl cells with a luciferase reporter)
-
Virus stocks to be tested (wild-type and mutant)
-
Protease inhibitor of interest
-
Complete cell culture medium
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Plating: Plate TZM-bl cells in a 96-well plate and incubate overnight.
-
Drug Dilution: Prepare a serial dilution of the protease inhibitor in culture medium.
-
Infection: Add a standardized amount of virus to each well, along with the different concentrations of the inhibitor. Include control wells with virus but no inhibitor and cells with no virus.
-
Incubation: Incubate the plate for 48 hours to allow for viral entry, replication, and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent. Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the no-drug control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis. The fold change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.
Mandatory Visualizations
Caption: Mechanism of action of an HIV-1 protease inhibitor.
Caption: Logical workflow of HIV-1 resistance development to protease inhibitors.
References
- 1. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis for Drug Resistance in HIV-1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Antiretroviral Resistance: Scientific Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of drug resistance among HIV-1 F1 sub-type patients with treatment failure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HIV-1 Protease Inhibitors: L-739594 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the HIV-1 protease inhibitor L-739594 against other established protease inhibitors. The information is compiled from various sources to offer a comprehensive overview for research and drug development purposes.
Introduction to HIV-1 Protease Inhibition
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is essential for the assembly of infectious virions. Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, thus halting the spread of the virus. This mechanism has made HIV-1 protease a prime target for antiretroviral therapy.
Mechanism of Action of HIV-1 Protease Inhibitors
HIV-1 protease inhibitors are designed as competitive inhibitors that bind to the active site of the enzyme. They mimic the tetrahedral transition state of the natural substrate, effectively blocking the catalytic activity of the protease.
Caption: Mechanism of HIV-1 Protease and its inhibition.
Comparative Performance of HIV-1 Protease Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound and other selected HIV-1 protease inhibitors. It is important to note that the data presented here are compiled from various studies and the experimental conditions may differ. Therefore, a direct comparison should be made with caution.
| Inhibitor | IC50 (nM) | Ki (nM) | Antiviral Activity (EC50, nM) |
| This compound | 1.8 | - | - |
| Saquinavir | 0.12 | - | 3.0 |
| Ritonavir | - | 0.019 | 10-50 |
| Indinavir | - | 0.17 | 100-500 |
| Nelfinavir | - | - | - |
| Amprenavir | - | - | 1-10 |
| Lopinavir | - | 0.0013-0.0036 | 10-50 |
| Atazanavir | - | - | 1-10 |
| Darunavir | - | 0.0045 | 2.4-9.1 |
| Tipranavir | - | - | 500-1000 |
Data for inhibitors other than this compound are sourced from a variety of publications and are provided for general comparison. EC50 values can vary significantly depending on the cell line and assay conditions used.
Experimental Protocols
A common method for determining the potency of HIV-1 protease inhibitors is through a fluorometric enzyme inhibition assay. Below is a representative protocol.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: A typical workflow for an HIV-1 protease inhibition assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and a known control inhibitor in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the stock solution of recombinant HIV-1 protease to the desired final concentration in pre-chilled assay buffer.
-
Assay Plate Setup:
-
Add the diluted test compounds, control inhibitor, or vehicle control to the wells of a 96-well black microplate.
-
Add the diluted HIV-1 protease solution to all wells except for the substrate control (blank) wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the fluorophore being used.
-
-
Data Analysis:
-
Determine the initial reaction rate (velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two potent HIV-1 protease inhibitors, L-739594 and Saquinavir. The information is compiled to assist researchers in understanding the biochemical potency and mechanism of action of these compounds.
Executive Summary
Both this compound and Saquinavir are potent inhibitors of the HIV-1 protease, a critical enzyme in the viral life cycle.[1][2] Based on available in vitro data, this compound demonstrates slightly higher potency in enzymatic assays compared to Saquinavir. However, Saquinavir is a well-established and clinically approved drug, while data on the broader biological activity and clinical efficacy of this compound is limited in the public domain. This comparison focuses on the available biochemical and in vitro cellular data for both compounds.
Data Presentation: In Vitro Efficacy
The following table summarizes the key quantitative data for this compound and Saquinavir.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | HIV-1 Protease | Enzymatic Assay | 1.8 nM | [3][4][5][6][7] |
| Saquinavir | HIV-1 Protease | Enzymatic Assay | 0.54 nM (Ki) | [1] |
| HIV-1 | Cell-based Assay | 1 to 30 nM | [8] | |
| HIV-2 | Cell-based Assay | 0.25 to 14.6 nM |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. Ki (inhibition constant) is another measure of inhibitor potency.
Mechanism of Action: HIV Protease Inhibition
Both this compound and Saquinavir are classified as HIV protease inhibitors.[1][2][3] The HIV protease is an aspartic protease that plays an essential role in the life cycle of the human immunodeficiency virus.[1][2][9] It is responsible for cleaving newly synthesized polyproteins, such as Gag and Gag-Pol, into mature, functional viral proteins.[1][9] This cleavage is a crucial step for the assembly of new, infectious virions.
By binding to the active site of the HIV protease, both this compound and Saquinavir block the enzymatic activity, preventing the processing of the viral polyproteins.[1] This results in the production of immature, non-infectious viral particles, thereby inhibiting the spread of the virus.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIV protease signaling pathway and a general experimental workflow for evaluating the efficacy of HIV protease inhibitors.
Caption: HIV Protease Signaling Pathway
Caption: Experimental Workflow for Inhibitor Evaluation
Experimental Protocols
Detailed experimental protocols for determining the efficacy of HIV protease inhibitors generally involve either enzymatic assays or cell-based assays.
HIV-1 Protease Enzymatic Assay (General Protocol)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
-
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Assay buffer
-
Test compounds (this compound or Saquinavir) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of HIV-1 protease to each well of the microtiter plate.
-
Add the diluted test compounds to the respective wells and incubate for a specified period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated upon cleavage of the substrate by the active enzyme.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Anti-HIV Cell-based Assay (p24 Antigen Reduction Assay - General Protocol)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Materials:
-
A susceptible cell line (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells - PBMCs)
-
A laboratory-adapted strain of HIV-1
-
Cell culture medium and supplements
-
Test compounds (this compound or Saquinavir)
-
p24 antigen capture ELISA kit
-
-
Procedure:
-
Seed the cells in a 96-well plate and incubate.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Infect the cells with a known amount of HIV-1 in the presence of the various concentrations of the test compounds.
-
Incubate the infected cells for a period of several days to allow for viral replication.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of p24 viral antigen in the supernatant using a p24 antigen capture ELISA. The amount of p24 is directly proportional to the extent of viral replication.
-
The percentage of inhibition of viral replication for each compound concentration is calculated relative to an infected control without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Note: The specific experimental protocol for the determination of the IC50 of this compound as reported by Ghosh et al. (1995) is not detailed in the publicly available abstract. The protocols provided here are general representations of standard methods used in the field.
Conclusion
Based on the available in vitro enzymatic data, this compound (IC50 = 1.8 nM) is a highly potent inhibitor of HIV-1 protease, comparable to and potentially slightly more potent than Saquinavir (Ki = 0.54 nM, cell-based IC50 = 1-30 nM).[1][3][8] Both compounds share the same mechanism of action by targeting the viral protease. A comprehensive comparison of their overall efficacy would require further data on this compound, including its activity in cell-based assays against various viral strains, its resistance profile, and its pharmacokinetic and pharmacodynamic properties in vivo. Saquinavir, being a clinically approved drug, has an extensive body of literature supporting its therapeutic use.[2][10] For researchers in drug development, this compound represents a potent chemical scaffold that could be explored further for the development of novel antiretroviral agents.
References
- 1. glpbio.com [glpbio.com]
- 2. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. Saquinavir. A review of its pharmacology and clinical potential in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HIV Integrase Inhibitors in Animal Models: Featuring L-870,812, a Close Analog of L-739594
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational HIV integrase inhibitor L-870,812, a close structural analog of L-739594, alongside other notable integrase inhibitors that have been evaluated in animal models of HIV infection. Due to the limited publicly available in vivo data for this compound, this guide will focus on L-870,812 as a representative compound from the same class of naphthyridine carboxamides. The data presented is intended to offer a comparative perspective on the preclinical efficacy and pharmacokinetic profiles of these compounds.
Comparative Efficacy and Pharmacokinetics of HIV Integrase Inhibitors in Non-Human Primate Models
The following table summarizes key efficacy and pharmacokinetic data for L-870,812 and other clinically relevant HIV integrase inhibitors, derived from studies in rhesus macaques. This data provides a basis for comparing their potential as antiretroviral agents.
| Compound | Animal Model | Virus | Key Efficacy Findings | Pharmacokinetic Profile Highlights |
| L-870,812 | Rhesus Macaques | SHIV 89.6P | Sustained suppression of viremia and preservation of CD4+ T-cell levels when initiated before significant CD4 depletion.[1][2] Also showed activity in chronic infection, though the effect varied.[1] | Good drug levels were observed in plasma.[2] |
| Raltegravir | Rhesus Macaques | SHIV | A 50 mg/kg oral dose in macaques resulted in plasma concentrations within the range seen in humans receiving 400-800 mg.[3] | High and sustained drug concentrations in mucosal secretions.[3][4] |
| Elvitegravir | Rhesus Macaques | SHIV | A 50 mg/kg oral dose in macaques resulted in plasma concentrations similar to unboosted human doses.[3] | Showed the highest penetration into rectal and vaginal fluids among the three compared integrase inhibitors.[3] |
| Dolutegravir | Rhesus Macaques | SHIV | A human-equivalent dose was calculated to be 20 mg/kg.[3] | Plasma AUC0-24 values increased proportionally with the dose.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized experimental protocols based on the methodologies described in the cited literature for the in vivo evaluation of HIV integrase inhibitors in rhesus macaque models.
In Vivo Efficacy Study in SHIV-Infected Rhesus Macaques
1. Animal Model and Husbandry:
-
Species: Adult male or female rhesus macaques (Macaca mulatta).
-
Housing: Housed in accordance with the standards of the Association for the Assessment and Accreditation of Laboratory Animal Care (AAALAC).
-
Health Status: Certified free of simian retrovirus type D, simian T-lymphotropic virus type 1, and Macacine herpesvirus 1.
2. Virus Inoculation:
-
Virus Strain: Simian-Human Immunodeficiency Virus (SHIV) 89.6P, a pathogenic CXCR4-tropic SHIV clone.[5]
-
Inoculation Route: Intravenous injection.
-
Dose: A standardized dose sufficient to cause productive infection and subsequent CD4+ T-cell decline in untreated control animals.
3. Drug Administration:
-
Test Compound: L-870,812 (or other integrase inhibitors).
-
Route of Administration: Oral (e.g., in a palatable treat or via gavage) or as specified in the study design.
-
Dosing Regimen: Administered at a predetermined dose and frequency (e.g., once or twice daily). Treatment was initiated at different time points post-infection (e.g., early or chronic phase) to assess efficacy in different disease stages.[2]
4. Monitoring and Sample Collection:
-
Plasma Viral Load: Peripheral blood samples were collected at regular intervals (e.g., weekly) to quantify plasma SHIV RNA levels using a validated real-time PCR assay.
-
CD4+ T-Cell Counts: Whole blood was collected for immunophenotyping by flow cytometry to determine absolute CD4+ T-lymphocyte counts.
-
Pharmacokinetic Analysis: Blood samples were collected at various time points post-dosing to determine plasma drug concentrations using a validated analytical method (e.g., LC-MS/MS).
5. Data Analysis:
-
Viral load and CD4+ T-cell count changes from baseline were compared between treated and untreated control groups.
-
Statistical analyses (e.g., t-tests, ANOVA) were used to determine the significance of the observed effects.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the in vivo validation of an HIV integrase inhibitor in a macaque model.
Caption: Experimental workflow for in vivo validation of HIV integrase inhibitors.
Signaling Pathway of HIV Integration and Inhibition
The following diagram illustrates the mechanism of action of HIV integrase and its inhibition by integrase strand transfer inhibitors (INSTIs) like L-870,812.
Caption: HIV integration pathway and the site of action for integrase inhibitors.
References
- 1. Integrase inhibitors and cellular immunity suppress retroviral replication in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intergrase inhibitor trial results have potential implications for treatment strategies | aidsmap [aidsmap.com]
- 3. Pharmacokinetic profile of raltegravir, elvitegravir and dolutegravir in plasma and mucosal secretions in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of raltegravir, elvitegravir and dolutegravir in plasma and mucosal secretions in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonhuman Primates and Humanized Mice for Studies of HIV-1 Integrase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L-739594 Cross-reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the protease inhibitor L-739594, with a focus on its cross-reactivity with other key proteases. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document leverages available information on other well-characterized HIV-1 protease inhibitors to provide a comparative context for researchers and drug development professionals.
Comparative Inhibitory Activity of HIV-1 Protease Inhibitors
The following table summarizes the inhibitory activity of several well-known HIV-1 protease inhibitors against their primary target, HIV-1 protease, and includes available data on their interaction with other human proteases. This comparative data is essential for understanding the selectivity landscape of this class of drugs.
| Inhibitor | Primary Target | IC50/Ki (nM) vs. Primary Target | Off-Target Protease | IC50/Ki (nM) vs. Off-Target |
| This compound | HIV-1 Protease | 1.8 (IC50) | Data Not Available | Data Not Available |
| Ritonavir | HIV-1 Protease | ~15 (IC50) | Data Not Available | Data Not Available |
| Saquinavir | HIV-1 Protease | ~0.5 (Ki) | Cathepsin V | Substantial Inhibition (Specific IC50/Ki not stated) |
| Lopinavir | HIV-1 Protease | ~1.3 (Ki) | Data Not Available | Data Not Available |
Note: The absence of data for a specific inhibitor against an off-target protease does not necessarily indicate a lack of interaction, but rather a lack of publicly available information.
Experimental Protocols
To assess the cross-reactivity of a protease inhibitor like this compound, a standardized enzymatic assay is typically employed. The following is a representative protocol for determining the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound against a panel of proteases.
General Protease Inhibition Assay Protocol
1. Reagents and Materials:
-
Proteases: Purified human trypsin, chymotrypsin, elastase, and a panel of cathepsins.
-
Substrates: Specific fluorogenic or chromogenic substrates for each protease.
-
Inhibitor: this compound or other test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Buffer optimized for the activity of each specific protease (e.g., Tris-HCl, MES, or acetate buffers with appropriate pH and ionic strength).
-
Instrumentation: Spectrofluorometer or spectrophotometer capable of kinetic measurements.
2. Assay Procedure:
-
A dilution series of the inhibitor is prepared in the assay buffer.
-
The protease is pre-incubated with the inhibitor dilutions for a specified period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the specific substrate.
-
The rate of substrate hydrolysis is monitored over time by measuring the change in fluorescence or absorbance.
-
Control reactions are performed in the absence of the inhibitor to determine the uninhibited enzyme activity.
3. Data Analysis:
-
The initial reaction velocities are calculated from the kinetic data.
-
For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve.
-
For Ki determination, reaction rates are measured at various substrate and inhibitor concentrations, and the data is fitted to the Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition.
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's primary target and the process of evaluating its selectivity, the following diagrams are provided.
Caption: HIV-1 Lifecycle and the Role of Protease.
Caption: Workflow for Protease Inhibitor Selectivity Screening.
A Researcher's Guide to HIV-1 Protease Assays: Evaluating Inhibitors Against Reference Standards
For researchers, scientists, and drug development professionals, the accurate assessment of protease inhibitors is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of reference standards and methodologies for in vitro HIV-1 protease assays, with a focus on enabling the robust evaluation of investigational compounds like L-739594.
While initially queried as a reference standard, this compound is a potent HIV-1 protease inhibitor with a reported IC50 of 1.8 nM.[1][2][3][4] Therefore, this guide will focus on the proper use of reference standards to evaluate the activity of such inhibitory compounds. The primary reference standards in HIV-1 protease assays are commercially available recombinant HIV-1 protease and well-characterized inhibitors like Pepstatin A.
Comparing Reference Standards for HIV-1 Protease Assays
The selection of appropriate reference standards is critical for the validation and interpretation of any protease assay. Here, we compare the key components used as standards: the enzyme itself and a reference inhibitor.
| Reference Standard | Type | Key Characteristics | Application in Assays |
| Recombinant HIV-1 Protease | Enzyme | High purity (typically ≥85-95% by SDS-PAGE), known specific activity, and consistent performance. Available from multiple commercial suppliers.[5][6] | Serves as the active component in the assay. Its consistent activity is the baseline against which inhibitors are measured. |
| Pepstatin A | Inhibitor | A well-characterized, potent, and competitive inhibitor of aspartic proteases, including HIV-1 protease.[2][7][8][9] It acts as a transition-state analog.[7] | Used as a positive control to confirm assay validity and as a benchmark to compare the potency of new investigational inhibitors. |
| Investigational Inhibitor (e.g., this compound) | Inhibitor | The compound under investigation. Its potency (e.g., IC50) is the primary data output of the assay. | The test article whose inhibitory activity is being quantified by comparing its effect to the uninhibited enzyme and the reference inhibitor. |
Experimental Protocols for HIV-1 Protease Assays
The most common method for determining HIV-1 protease activity and inhibition is the Förster Resonance Energy Transfer (FRET) assay. This method offers high sensitivity, a continuous readout, and is amenable to high-throughput screening.[4][10][11][12]
Principle of the FRET-Based HIV-1 Protease Assay
A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.
General Experimental Protocol
-
Reagent Preparation:
-
Prepare an assay buffer (typically sodium acetate or phosphate buffer at a pH between 4.7 and 6.0).
-
Reconstitute the recombinant HIV-1 protease to a working concentration in the assay buffer.
-
Prepare a stock solution of the FRET peptide substrate.
-
Prepare serial dilutions of the reference inhibitor (Pepstatin A) and the test inhibitor (e.g., this compound).
-
-
Assay Setup (96-well plate format):
-
Enzyme Control: Add recombinant HIV-1 protease and assay buffer.
-
Inhibitor Wells: Add recombinant HIV-1 protease, assay buffer, and the desired concentration of the reference or test inhibitor.
-
No Enzyme Control (Blank): Add assay buffer only.
-
-
Initiation of Reaction:
-
Add the FRET substrate to all wells to start the reaction.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Processes in HIV-1 Protease Assays
To better understand the biological context and the experimental workflow, the following diagrams have been generated using the DOT language.
References
- 1. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pepstatin-a.com [pepstatin-a.com]
- 3. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 4. eurogentec.com [eurogentec.com]
- 5. HIV-1 protease, recombinant - 5 µg [anaspec.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Inhibition of XMRV and HIV-1 proteases by pepstatin A and acetyl-pepstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Human immunodeficiency virus has an aspartic-type protease that can be inhibited by pepstatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 11. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. SensoLyte® 520 HIV Protease Assay Kit Fluorimetric - 1 kit [eurogentec.com]
Validating L-739594 Binding to HIV-1 Protease Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the binding of the HIV-1 protease inhibitor, L-739594, to its target enzyme through mutagenesis studies. While direct mutagenesis validation data for this compound is not extensively published, this document outlines the established principles and experimental approaches by comparing the binding characteristics of well-studied HIV-1 protease inhibitors against both wild-type and mutant forms of the enzyme. This information serves as a practical guide for researchers seeking to design and interpret experiments aimed at confirming the binding site and understanding the impact of resistance mutations for this compound or similar compounds.
Introduction to this compound and HIV-1 Protease
This compound is identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. HIV-1 protease is an aspartic protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins essential for the assembly of infectious virions. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART).
The development of drug resistance, primarily through mutations in the protease gene, is a significant challenge in HIV therapy. These mutations can alter the binding affinity of inhibitors, reducing their efficacy. Site-directed mutagenesis is a powerful laboratory technique used to intentionally introduce specific mutations into the protease gene. By comparing the binding affinity of an inhibitor to the wild-type (non-mutated) enzyme versus a mutant version, researchers can validate the inhibitor's binding site and quantify the impact of specific mutations on its potency.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki values) of several HIV-1 protease inhibitors against the wild-type enzyme and a multi-drug resistant mutant (PR20), which contains 20 different mutations. This data illustrates how mutations can dramatically decrease the binding affinity of some inhibitors. While specific data for this compound against this mutant is not available, the data for other inhibitors provides a clear example of the expected outcomes from such a comparative study.
| Inhibitor | Wild-Type HIV-1 Protease Ki (nM) | PR20 Mutant HIV-1 Protease Ki (nM) | Fold Change in Ki |
| Darunavir | 0.005 - 0.01 | 41 | >4100 |
| Saquinavir | 0.4 | 930 | 2325 |
| Amprenavir | Not Available | 3.6 | Not Applicable |
Data compiled from published research. The PR20 mutant exhibits significant resistance to both Darunavir and Saquinavir, as indicated by the large increase in their Ki values.[1]
Experimental Protocols
Validating inhibitor binding through mutagenesis involves a series of well-defined experimental procedures. Below are detailed protocols for the key experiments.
Site-Directed Mutagenesis of HIV-1 Protease
This protocol outlines the steps to introduce a specific mutation into the gene encoding for HIV-1 protease.
Objective: To create a mutant version of the HIV-1 protease gene for subsequent protein expression and analysis.
Materials:
-
Plasmid DNA containing the wild-type HIV-1 protease gene
-
Custom-synthesized mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design and synthesize a pair of complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) between 75°C and 80°C.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using the wild-type plasmid as a template and the mutagenic primers. The PCR will generate copies of the entire plasmid containing the desired mutation.
-
DpnI Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from E. coli. The newly synthesized, mutated DNA will be unmethylated and thus resistant to digestion.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection. Isolate plasmid DNA from individual colonies and sequence the protease gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
HIV-1 Protease Expression and Purification
This protocol describes the expression of wild-type and mutant HIV-1 protease in E. coli and their subsequent purification.
Objective: To obtain pure and active wild-type and mutant HIV-1 protease for use in binding assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmids containing the wild-type and mutant protease genes
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction
-
Lysis buffer
-
Ni-NTA affinity chromatography column (if using a His-tagged protein)
-
Size-exclusion chromatography column
Procedure:
-
Transformation: Transform the plasmids containing the wild-type and mutant protease genes into an E. coli expression strain.
-
Expression: Grow the transformed cells in a large volume of LB medium to an optimal density (OD600 of 0.6-0.8). Induce protein expression by adding IPTG.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.
-
Purification:
-
Clarify the lysate by centrifugation.
-
If the protease is expressed with a His-tag, perform affinity chromatography using a Ni-NTA column.
-
Further purify the protease using size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.
-
-
Protein Quantification: Determine the concentration of the purified protease using a standard protein assay (e.g., Bradford or BCA assay).
HIV-1 Protease Activity and Inhibition Assay
This fluorometric assay is used to measure the enzymatic activity of the protease and to determine the inhibitory potency (Ki or IC50) of compounds like this compound.
Objective: To quantify the binding affinity of this compound to wild-type and mutant HIV-1 protease.
Materials:
-
Purified wild-type and mutant HIV-1 protease
-
Fluorogenic protease substrate
-
Assay buffer
-
This compound and other control inhibitors
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound and any control inhibitors in the assay buffer. Prepare working solutions of the wild-type and mutant proteases.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the protease (wild-type or mutant), and the inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a set period (e.g., 15-30 minutes) at the desired temperature to allow for binding to reach equilibrium.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the protease activity.
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and its Km are known.
-
Compare the Ki or IC50 values of this compound for the wild-type versus the mutant protease to determine the fold change in binding affinity.
-
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for validating inhibitor binding and the role of HIV-1 protease in the viral life cycle.
Caption: Experimental workflow for validating inhibitor binding through mutagenesis.
Caption: The role of HIV-1 Protease in the viral life cycle and the mechanism of inhibition.
Conclusion
Validating the binding of a novel inhibitor like this compound through mutagenesis is a critical step in its preclinical development. By comparing its binding affinity to wild-type HIV-1 protease with its affinity for clinically relevant mutant forms, researchers can gain valuable insights into its mechanism of action and its potential susceptibility to drug resistance. The experimental protocols and comparative data presented in this guide provide a robust framework for conducting and interpreting such studies, ultimately contributing to the development of more effective and durable antiretroviral therapies.
References
L-739594: A Comparative Analysis of its Specificity and Selectivity as a Vasopressin V1b Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and selectivity of the non-peptide vasopressin V1b receptor antagonist, L-739594. The data presented herein is primarily based on studies of the closely related and well-characterized compound, SSR149415, which shares a similar pharmacological profile as a potent and highly selective V1b antagonist. This analysis is intended to support researchers and drug development professionals in evaluating this compound for preclinical and clinical research.
Executive Summary
This compound is a potent and highly selective antagonist of the vasopressin V1b receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis. Its high affinity for the V1b receptor, coupled with significant selectivity over other vasopressin and oxytocin receptor subtypes, positions it as a valuable tool for investigating the role of the V1b receptor in stress-related disorders, such as depression and anxiety.
Data Presentation: Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the binding affinity (Ki) of the V1b antagonist, represented by data from studies on SSR149415, against various human and rat vasopressin and oxytocin receptors.
| Receptor | Species | Binding Affinity (Ki) in nM | Reference |
| Vasopressin V1b | Human | 1.26 | |
| Vasopressin V1b | Rat | 0.73 | |
| Vasopressin V1a | Human | >1000 (Implied High Selectivity) | |
| Vasopressin V2 | Human | >1000 (Implied High Selectivity) | |
| Oxytocin (OTR) | Human | >1000 (Implied High Selectivity) |
Note: While specific Ki values for V1a, V2, and oxytocin receptors are not explicitly provided in the primary literature for SSR149415, the compound is consistently described as being "highly selective," implying Ki values significantly higher than that for the V1b receptor.
Experimental Protocols
The binding affinity and functional antagonism of the V1b antagonist were determined using the following key experimental methodologies:
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the antagonist for the vasopressin V1b receptor.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human or rat vasopressin V1b receptor were used.
-
Membrane Preparation: Cell membranes were prepared from the CHO cells to isolate the receptors.
-
Competitive Binding: A radiolabeled ligand, such as [3H]-vasopressin, was incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (e.g., SSR149415).
-
Detection: The amount of radioligand bound to the receptor was measured using scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the radioligand binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays (Calcium Mobilization)
-
Objective: To assess the functional antagonist activity of the compound by measuring its ability to block agonist-induced intracellular signaling.
-
Methodology:
-
Cell Culture: CHO cells expressing the human or rat V1b receptor were loaded with a calcium-sensitive fluorescent dye.
-
Stimulation: The cells were first incubated with the antagonist (e.g., SSR149415) at various concentrations.
-
Agonist Challenge: Arginine vasopressin (AVP), the natural agonist for the V1b receptor, was then added to the cells to stimulate an increase in intracellular calcium.
-
Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, was measured using a fluorometric imaging plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the AVP-induced calcium increase was quantified to determine its potency (IC50).
-
Mandatory Visualizations
Signaling Pathway of Vasopressin V1b Receptor and Point of Antagonism
Caption: V1b receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Determining Antagonist Potency
Caption: Workflow for the functional assessment of this compound's antagonist activity.
Independent Verification of L-731,988 Antiviral Activity: A Comparative Guide
This guide provides an objective comparison of the antiviral activity of the investigational HIV-1 integrase inhibitor L-731,988 (referred to in some contexts as L-739594) against commercially available alternatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of its potential.
Executive Summary
L-731,988 is a diketo acid derivative that demonstrates potent in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1) by specifically targeting the viral integrase enzyme. This enzyme is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the viral replication cycle. This guide compares the antiviral efficacy of L-731,988 with three clinically approved HIV-1 integrase strand transfer inhibitors (INSTIs): Raltegravir, Elvitegravir, and Dolutegravir. The comparative analysis is based on quantitative antiviral activity data and detailed experimental methodologies.
Data Presentation
The following tables summarize the in vitro antiviral activity and biochemical inhibitory potency of L-731,988 and the comparator INSTIs.
Table 1: In Vitro Antiviral Activity against HIV-1
| Compound | Cell Type | EC50 (nM) | Virus Strain(s) | Reference |
| L-731,988 | PBMCs | ~600 | Multiple Clades | [1][2] |
| Raltegravir | PBMCs | Low nM range | Wild-type HIV-1 & HIV-2 | [3] |
| Elvitegravir | MT-4 cells | 0.9 | HIV-1 | [4] |
| Dolutegravir | PBMCs, MT-4 cells | 0.5 - 2.1 | Wild-type HIV-1 | [5] |
EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. PBMCs: Peripheral Blood Mononuclear Cells. MT-4: Human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line.
Table 2: Biochemical Inhibition of HIV-1 Integrase Strand Transfer Activity
| Compound | IC50 (nM) | Reference |
| L-731,988 | 80 | [6] |
| Raltegravir | 2 - 7 | |
| Elvitegravir | 7.2 | [4] |
| Dolutegravir | 2.7 | [6] |
IC50 (50% inhibitory concentration) is the concentration of a drug that inhibits 50% of the enzymatic activity.
Experimental Protocols
Cell-Based HIV-1 Antiviral Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the ability of a compound to inhibit HIV-1 replication in primary human cells.
Methodology:
-
PBMC Isolation and Stimulation: PBMCs are isolated from healthy donor blood. To make them susceptible to HIV-1 infection, the cells are stimulated with phytohemagglutinin (PHA) for 48-72 hours.[5]
-
Infection: Stimulated PBMCs are plated in 96-well plates and infected with a known amount of HIV-1 virus stock. The infection can be enhanced by spinoculation (centrifuging the plates at 1,200 x g for 2 hours).[5]
-
Compound Treatment: The test compound (e.g., L-731,988) is added to the cells at various concentrations simultaneously with the virus.
-
Incubation: The infected and treated cells are incubated at 37°C in a 5% CO2 incubator for 7 days.[5]
-
Quantification of Viral Replication: On day 7, the cell culture supernatant is collected to measure the amount of viral replication. This is typically done using an HIV-1 p24 antigen capture ELISA.[5]
-
Data Analysis: The percentage of inhibition of p24 antigen production at each drug concentration is calculated relative to a no-drug control. The EC50 value is then determined from the dose-response curve.
HIV-1 p24 Antigen Capture ELISA
This enzyme-linked immunosorbent assay is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a marker of viral replication.
Methodology:
-
Plate Coating: A 96-well microtiter plate is coated with a monoclonal antibody specific for the HIV-1 p24 antigen.
-
Sample Addition: Cell culture supernatants and a series of p24 antigen standards are added to the wells. If p24 is present, it will bind to the capture antibody.
-
Detection Antibody: A second, enzyme-conjugated anti-p24 antibody is added, which binds to a different epitope on the captured p24 antigen.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of p24 in the samples is determined by comparing their absorbance to the standard curve.[1]
HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
Methodology:
-
Assay Setup: The assay is typically performed in a 96-well plate format. The wells are coated with a biotin-labeled DNA duplex that mimics the U5 end of the HIV-1 long terminal repeat (donor DNA).[7]
-
Enzyme Binding: Recombinant HIV-1 integrase enzyme is added to the wells and allowed to bind to the donor DNA.
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Strand Transfer Reaction: A second DNA duplex, labeled with digoxin (DIG) at its 3' end (target DNA), is added to initiate the strand transfer reaction. The integrase catalyzes the integration of the donor DNA into the target DNA.[7]
-
Detection: The reaction product, a DNA molecule labeled with both biotin and digoxin, is captured on the streptavidin-coated plate. The amount of integrated DNA is then quantified by adding an anti-digoxin antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by a chromogenic substrate.[7]
-
Data Analysis: The IC50 value is calculated from the dose-response curve of integrase inhibition.
Mandatory Visualization
Caption: Mechanism of HIV-1 Integrase Inhibition by L-731,988.
Caption: Workflow for Cell-Based HIV-1 Antiviral Assay.
Caption: Workflow for HIV-1 Integrase Strand Transfer Assay.
References
Safety Operating Guide
Navigating the Disposal of L-739594: A Guide for Laboratory Professionals
Disclaimer: The following procedures are based on general best practices for laboratory chemical waste disposal. A specific Safety Data Sheet (SDS) for L-739594 containing detailed disposal information was not located. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with all applicable local, state, and federal regulations.
Key Compound Information
This compound is identified as an inhibitor of HIV-1 protease and is used for research purposes.[1] While one supplier indicates it is shipped as a non-hazardous chemical, it is prudent to handle it with the care afforded to all laboratory chemicals.[1]
| Property | Data | Source |
| Chemical Name | This compound | MedKoo Biosciences[1] |
| CAS Number | 156879-13-9 | MedKoo Biosciences[1] |
| Molecular Formula | C₃₁H₄₇N₃O₆ | MedKoo Biosciences[1] |
| Molecular Weight | 557.73 g/mol | MedKoo Biosciences[1] |
| Primary Use | HIV-1 protease inhibitor (For research use only) | MedKoo Biosciences[1] |
| Disposal Guidance | Keep in suitable, closed containers for disposal. | CymitQuimica[2] |
Experimental Protocols: Proper Disposal Procedures
The disposal of this compound, like many research chemicals, should follow a systematic process to ensure safety and compliance. The following steps are based on general laboratory chemical waste guidelines.[3][4][5][6][7][8]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine the nature of the waste containing this compound. Is it in a solid form, dissolved in a solvent, or part of a mixture? The composition of the waste stream will dictate the appropriate disposal route.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[6] Aqueous waste should also be kept separate from solvent-based waste.
Step 2: Containerization
-
Select Appropriate Containers: Use containers that are chemically compatible with the this compound waste stream. Plastic containers are often preferred over glass to minimize the risk of breakage.[7] If reusing the original container, ensure it is in good condition.[4][6]
-
Ensure Proper Sealing: All waste containers must have a secure, tight-fitting lid to prevent leaks or the release of vapors. Containers should be kept closed except when adding waste.[3][4]
Step 3: Labeling
-
Label Containers Clearly: All waste containers must be accurately labeled. The label should include:
-
The full chemical name, "this compound", and the names of any other components in the mixture, including solvents and their approximate concentrations. Avoid using abbreviations or chemical formulas.[7]
-
The date when the waste was first added to the container.[7]
-
The name and contact information of the principal investigator or responsible person.[7]
-
The specific hazards of the waste (e.g., flammable, toxic).
Step 4: Storage
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[3][4] This area should be at or near the point of waste generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation in Storage: Store the this compound waste container away from incompatible chemicals.[4]
Step 5: Disposal and Pickup
-
Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often around six months), arrange for its collection by your institution's EHS department.[6]
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain unless explicit permission has been granted by your EHS department for specific, neutralized, and non-hazardous aqueous solutions.[5][7][9]
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound from the point of generation to its final removal from the laboratory.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
By adhering to these general guidelines and consulting with institutional safety experts, researchers can ensure the responsible management and disposal of this compound, fostering a safe and compliant laboratory environment.
References
- 1. medkoo.com [medkoo.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. benchchem.com [benchchem.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
